molecular formula C9H7NO2 B119117 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile CAS No. 1008-92-0

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B119117
CAS No.: 1008-92-0
M. Wt: 161.16 g/mol
InChI Key: DNLJHDDOVWQQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is a chemical intermediate of interest in medicinal chemistry for the development of novel therapeutic agents. The 1,4-benzodioxine scaffold is a privileged structure in drug discovery due to its versatility in interacting with diverse biological targets . Researchers value this core structure for its presence in compounds that modulate key enzymatic pathways. For instance, derivatives of the 1,4-benzodioxine scaffold have been identified as potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase, presenting a potential approach for treating metabolic disorders . Furthermore, this structural motif has been explored in other therapeutic areas, including the development of anti-inflammatory agents that act as leukotriene B4 (LTB4) receptor antagonists and in the search for novel Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors for oncology research . The carbonitrile functional group in this particular compound offers a versatile handle for further synthetic elaboration, making it a valuable building block for constructing more complex molecules aimed at these and other biological targets.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLJHDDOVWQQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370982
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-92-0
Record name 2,3-Dihydro-1,4-benzodioxin-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxin-2-carbonitrile, 2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile (CAS No. 1008-92-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, also known as 2-cyano-1,4-benzodioxan, is a heterocyclic organic compound. Its rigid structure and the presence of a nitrile group make it a valuable intermediate in the synthesis of various more complex molecules, particularly in the field of medicinal chemistry. The 1,4-benzodioxane scaffold is a common feature in a number of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and visual representations of the synthetic pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: General Properties

PropertyValueSource(s)
CAS Number 1008-92-0[3][4]
Molecular Formula C₉H₇NO₂[3][4]
Molecular Weight 161.16 g/mol [3][4]
Appearance Pale yellow low-melting solid[3]

Table 2: Spectroscopic Data

SpectroscopyDataSource(s)
¹H NMR The benzodioxine core protons typically appear in the range of δ 4.3–4.8 ppm.
¹³C NMR The nitrile carbon signal is expected around δ 115–120 ppm.
IR Spectroscopy Characteristic nitrile (C≡N) stretch is expected.

Note: Detailed, publicly available spectra (NMR, IR, MS) for this specific compound are not readily found in the literature. The information above is based on typical values for similar structures.

Experimental Protocols

Two primary synthetic routes for this compound have been identified.

Synthesis from Catechol and 2-Chloroacrylonitrile

This method is a common route to the racemic form of the compound and is noted as a step in the synthesis of the pharmaceutical agent Idazoxan.[3]

Reaction Scheme:

  • Reactants: Catechol, 2-Chloroacrylonitrile

  • Product: this compound

Detailed Protocol:

General Procedure (Hypothetical):

  • To a solution of catechol in a suitable solvent, a base is added, and the mixture is stirred to form the catecholate.

  • 2-Chloroacrylonitrile is then added to the reaction mixture.

  • The reaction is heated to facilitate the cyclization.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Synthesis from (S)-2-Aminomethyl-1,4-benzodioxane

This method provides an enantiomerically pure form of the target compound. The following protocol is adapted from the supporting information of Bolchi et al., J. Org. Chem. 2014, 79, 14, 6732–6737.[5]

Reaction Scheme:

  • Starting Material: (S)-2-Aminomethyl-1,4-benzodioxane

  • Key Steps: Dichlorination of the amine followed by elimination.

  • Product: (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Detailed Protocol:

  • N,N-Dichloroamine Formation: (S)-2-Aminomethyl-1,4-benzodioxane is dissolved in an appropriate organic solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath.

  • An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature.

  • The reaction is stirred vigorously until the starting material is consumed (monitored by TLC).

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Elimination to Nitrile: The solvent is evaporated to yield the crude N,N-dichloroamine, which is then dissolved in a suitable solvent for the elimination step.

  • A base (e.g., triethylamine or DBU) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is washed with dilute acid and brine.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonitrile.

Mandatory Visualizations

Synthetic Workflows

Synthesis_from_Catechol cluster_reactants Reactants & Conditions catechol Catechol intermediate Catecholate Intermediate chloroacrylonitrile 2-Chloroacrylonitrile base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) workup Aqueous Workup & Purification intermediate->workup Cyclization product 2,3-Dihydro-1,4-benzodioxine- 2-carbonitrile workup->product

Caption: Synthesis of this compound from Catechol.

Synthesis_from_Aminomethyl start (S)-2-Aminomethyl-1,4-benzodioxane step1 N,N-Dichlorination (NaOCl, CH₂Cl₂) start->step1 intermediate (S)-N,N-Dichloro-2-aminomethyl- 1,4-benzodioxane step1->intermediate step2 Elimination (Base, e.g., Triethylamine) intermediate->step2 purification Column Chromatography step2->purification product (S)-2,3-Dihydro-1,4-benzodioxine- 2-carbonitrile purification->product

Caption: Enantioselective Synthesis from (S)-2-Aminomethyl-1,4-benzodioxane.

Signaling Pathways

There is currently no available scientific literature that describes the direct involvement of this compound in specific biological signaling pathways. Its primary role reported in the literature is as a chemical intermediate for the synthesis of pharmacologically active molecules such as Idazoxan.[3] The biological activity of such final products, rather than the intermediate itself, is the subject of investigation.

References

In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its derivatives. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a heterocyclic organic compound incorporating the benzodioxane scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

PropertyValue
Molecular Weight 161.16 g/mol [1]
Molecular Formula C₉H₇NO₂[1]
CAS Number 1008-92-0[1]
Synonyms 1,4-Benzodioxan-2-carbonitrile

Experimental Protocols

Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide [1]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

  • To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added at a low temperature (e.g., 5 °C).

  • The reaction mixture is then refluxed for a period of 12 hours.

  • After cooling to room temperature, the solvent is removed under vacuum.

  • The resulting residue is dissolved in ethyl acetate and washed sequentially with a sodium carbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to form the benzodioxane ring

  • To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate in dimethylformamide, 1,2-dibromoethane (1.0 eq) is added.

  • The reaction mixture is stirred under reflux for approximately 10 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate.

Step 3: Hydrolysis of the ester

  • The methyl ester from the previous step (1.0 eq) is stirred in a mixture of tetrahydrofuran and water with lithium hydroxide (2.0 eq) at room temperature for about 10 hours.

  • The solvent is removed under vacuum, and the residue is taken up in ethyl acetate and extracted with water.

  • The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to afford 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylic acid.

Step 4: Amidation to the final product

  • The carboxylic acid is converted to the corresponding carboxamide using a mixed-anhydride method to yield 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide[1].

Biological Significance and Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as promising scaffolds for the development of inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1)[1][2][3]. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.

The following diagram illustrates the role of PARP1 in DNA repair and the mechanism of action of 2,3-dihydro-1,4-benzodioxine-based PARP1 inhibitors.

PARP1_Inhibition_Pathway cluster_0 Cellular Environment DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits & activates NAD NAD+ PARP1->NAD consumes Apoptosis Apoptosis PARP1->Apoptosis leads to (in HR deficient cells) PAR Poly(ADP-ribose) Polymer NAD->PAR synthesizes Repair_Complex Base Excision Repair (BER) Complex Assembly PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Benzodioxine 2,3-Dihydro-1,4-benzodioxine Derivative (Inhibitor) Benzodioxine->PARP1 inhibits

Caption: PARP1 inhibition by 2,3-dihydro-1,4-benzodioxine derivatives in DNA repair.

References

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential pharmacological relevance of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile. This information is intended to support research and development activities involving this compound and its derivatives.

Core Physical and Chemical Properties

This compound, also known as 2-cyano-1,4-benzodioxan, is a heterocyclic compound with the molecular formula C₉H₇NO₂. It serves as a valuable intermediate in the synthesis of various pharmaceutical agents. While detailed experimental spectroscopic data is not widely available in public literature, its fundamental physical properties have been reported by several chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1008-92-0
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Melting Point 64-67 °C
Boiling Point 310.7 °C at 760 mmHg
Density 1.26 g/cm³
Refractive Index 1.574
Appearance White to pale yellow solid

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show multiplets for the aromatic protons on the benzene ring, typically in the range of 6.8-7.2 ppm. The protons of the dihydrodioxin ring would appear as multiplets in the upfield region, approximately between 4.0 and 5.0 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the 115-145 ppm region. The carbon of the nitrile group is expected to appear around 115-120 ppm. The aliphatic carbons of the dihydrodioxin ring would be found further upfield, typically between 60 and 70 ppm.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹[1]. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring and C-O stretching for the ether linkages.

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of the α₂-adrenergic receptor antagonist, Idazoxan. The following protocol is based on the initial step of the Idazoxan synthesis.

Reaction Scheme:

Synthesis of this compound Synthesis Pathway cluster_reactants Reactants cluster_product Product Catechol Catechol BenzodioxineCarbonitrile This compound Catechol->BenzodioxineCarbonitrile Chloroacrylonitrile 2-Chloroacrylonitrile Chloroacrylonitrile->BenzodioxineCarbonitrile

A high-level overview of the synthesis reaction.

Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, dissolve catechol in an appropriate solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl groups of catechol, forming the catecholate anion.

  • Addition of 2-Chloroacrylonitrile: Slowly add 2-chloroacrylonitrile to the reaction mixture. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution and subsequent cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.

Potential Pharmacological Relevance and Signaling Pathway

The 2,3-dihydro-1,4-benzodioxine scaffold is a common structural motif in a variety of biologically active compounds. Derivatives substituted at the 2-position, such as the well-known α₂-adrenergic antagonist Idazoxan, have been extensively studied for their interaction with adrenergic receptors. These receptors are involved in regulating a wide range of physiological processes, including blood pressure, heart rate, and neurotransmitter release.

α₂-Adrenergic Receptor Antagonism Signaling Pathway:

α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the inhibitory G-protein, Gi. The binding of an agonist, such as norepinephrine, to the α₂-receptor activates the Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to various downstream cellular effects, including the inhibition of further norepinephrine release from presynaptic neurons in a negative feedback loop.

An antagonist, such as a compound containing the 2,3-dihydro-1,4-benzodioxine-2-yl moiety, binds to the α₂-adrenergic receptor but does not activate it. By blocking the binding of endogenous agonists like norepinephrine, the antagonist prevents the activation of the Gi protein and the subsequent signaling cascade. This results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels and an enhanced release of norepinephrine from the presynaptic terminal.

Alpha-2 Adrenergic Receptor Antagonism Mechanism of α2-Adrenergic Receptor Antagonism cluster_presynaptic Presynaptic Neuron NE_release Norepinephrine (NE) Release NE Norepinephrine NE_release->NE Release Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein (inactive) Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Converts cAMP->NE_release Decreased cAMP inhibits release NE->Alpha2_Receptor Binds & Activates (Agonist Action) Antagonist 2,3-Dihydro-1,4-benzodioxine -2-carbonitrile Derivative (Antagonist) Antagonist->Alpha2_Receptor Binds & Blocks (Antagonist Action)

Signaling pathway of an α₂-adrenergic receptor antagonist.

This guide provides a foundational understanding of this compound for scientific and drug development applications. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its versatile biological activities. This technical guide focuses on the 2-carbonitrile substituted derivative and its structural analogs, which have emerged as promising candidates in various areas of drug discovery, including oncology and neuropharmacology. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Synthetic Strategies

The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile and its analogs typically involves the reaction of a catechol precursor with a suitable three-carbon synthon bearing a nitrile or a precursor functional group. A common and versatile intermediate is 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine, which can be readily converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt.

General Experimental Protocol for the Synthesis of this compound

A widely applicable synthetic route commences with the alkylation of catechol with epichlorohydrin, followed by cyclization and subsequent functional group transformations.

Step 1: Synthesis of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or DMF, a base like potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature, and then epichlorohydrin (1.1-1.5 equivalents) is added dropwise. The reaction is typically heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine.

Step 2: Synthesis of this compound

The 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (1 equivalent) is dissolved in a polar aprotic solvent like DMSO or DMF. Sodium cyanide or potassium cyanide (1.1-1.5 equivalents) is added, and the reaction mixture is heated, typically between 80-120 °C, for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude nitrile is then purified by column chromatography or recrystallization.

Synthesis of Key Structural Analogs

The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold allows for the synthesis of a wide array of structural analogs with diverse biological activities. Key analogs include the 2-carboxamide, 2-aminomethyl, and various N-substituted derivatives.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide:

The 2-carbonitrile derivative can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then converted to the amide. Alternatively, direct partial hydrolysis of the nitrile can yield the primary amide. A common method involves treating the nitrile with a strong acid like sulfuric acid in a controlled manner.

Synthesis of 2-(Aminomethyl)-2,3-dihydro-1,4-benzodioxine:

The 2-carbonitrile can be reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated significant activity in several key therapeutic areas. The following sections summarize their biological effects and available quantitative data.

Anticancer Activity: PARP1 Inhibition

A notable area of investigation for benzodioxane derivatives is their potential as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[1][2] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

Compound IDStructurePARP1 IC50 (µM)Reference
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[1][2]
10 Analog of compound 40.88[1][2]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide0.082[1]

Structure-Activity Relationship (SAR) for PARP1 Inhibition:

  • The carboxamide group at the 5-position of the benzodioxine ring appears to be a key pharmacophore for PARP1 inhibitory activity.

  • Modifications on the benzodioxine ring and scaffold hopping to a benzoxazinone core have led to significant improvements in potency.[1]

Neurological Activity: Adrenergic and Serotonin Receptor Modulation

Derivatives of 2,3-dihydro-1,4-benzodioxine have a long history as ligands for adrenergic and serotonin receptors, playing roles in the regulation of blood pressure, mood, and cognition. The 2-aminomethyl substituted benzodioxanes, in particular, have been extensively studied as α-adrenergic receptor antagonists.

Compound ClassTarget ReceptorActivityReference
2-Aminomethyl-1,4-benzodioxanesα-adrenergic receptorsAntagonists
N-Arylpiperazine derivatives5-HT1A receptorsLigands

Structure-Activity Relationship (SAR) for Receptor Binding:

  • The nature of the substituent at the 2-position of the benzodioxane ring is critical for determining receptor affinity and selectivity.

  • The stereochemistry at the 2-position can significantly influence biological activity.

Anti-inflammatory and Other Activities

Various other biological activities have been reported for this class of compounds, including anti-inflammatory and antimicrobial effects.

Experimental Protocols for Biological Assays

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[5]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Preparation: Histone-coated plates are washed with an appropriate wash buffer.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. A vehicle control (DMSO) and a positive control inhibitor are also included.

  • Enzyme Reaction: A reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is added to each well to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the enzymatic reaction to proceed.

  • Detection: After incubation, the wells are washed to remove unreacted components. Streptavidin-HRP conjugate is added and incubated to bind to the biotinylated histones.

  • Signal Generation: Following another wash step, the chemiluminescent substrate is added, and the light output is measured using a luminometer. The signal is proportional to PARP1 activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha-Adrenergic Receptor Binding Assay (Radioligand)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α-adrenergic receptor.

Materials:

  • Cell membranes expressing the target α-adrenergic receptor subtype

  • Radioligand (e.g., [3H]-Prazosin for α1 receptors)

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Non-specific binding control (a high concentration of an unlabeled antagonist)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold binding buffer.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values for the test compounds are determined using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

PARP1 Inhibition Signaling Pathway

The inhibition of PARP1 by 2,3-dihydro-1,4-benzodioxine analogs disrupts the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, these unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, leading to synthetic lethality and cell death.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (PARylation) DNA_Damage->PARP1_Activation BER_Pathway Base Excision Repair (BER) PARP1_Activation->BER_Pathway PARP1_Inhibition PARP1 Inhibition DNA_Repair DNA Repair BER_Pathway->DNA_Repair Benzodioxine_Analog 2,3-Dihydro-1,4-benzodioxine Analog (PARP Inhibitor) Benzodioxine_Analog->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Deficient_Cell HR-Deficient Cancer Cell DSB_Formation->HR_Deficient_Cell Synthetic_Lethality Synthetic Lethality HR_Deficient_Cell->Synthetic_Lethality Apoptosis Apoptosis Synthetic_Lethality->Apoptosis Alpha1_Adrenergic_Pathway cluster_0 Receptor Activation cluster_1 Intracellular Signaling Cascade cluster_2 Downstream Effects Norepinephrine Norepinephrine (Agonist) Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Benzodioxine_Antagonist Benzodioxane Antagonist Benzodioxine_Antagonist->Alpha1_Receptor PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Serotonin_Receptor_Pathway cluster_Gs Gs Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway Serotonin Serotonin (5-HT) or Benzodioxane Analog HT_Receptor 5-HT Receptor (GPCR) Serotonin->HT_Receptor Gs Gs Protein HT_Receptor->Gs Gi Gi/o Protein HT_Receptor->Gi Gq Gq Protein HT_Receptor->Gq AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Response_Gs Cellular Response PKA->Response_Gs AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_Gi Cellular Response cAMP_dec->Response_Gi PLC_Gq Phospholipase C Gq->PLC_Gq IP3_DAG_Gq IP3 & DAG PLC_Gq->IP3_DAG_Gq Ca_PKC_Gq ↑ Ca2+ & PKC Activation IP3_DAG_Gq->Ca_PKC_Gq Response_Gq Cellular Response Ca_PKC_Gq->Response_Gq

References

Spectroscopic Profile of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile (CAS No: 1008-92-0). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds and the foundational 2,3-dihydro-1,4-benzodioxin framework. This guide also outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of this and similar compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.0-6.8m4HAromatic protons (H-5, H-6, H-7, H-8)
~4.9-4.7dd1HMethine proton (H-2)
~4.5-4.3m2HMethylene protons (H-3)

Predictions are based on analogous structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~143-141Quaternary aromatic carbons (C-4a, C-8a)
~124-121Aromatic CH carbons (C-6, C-7)
~118-116Aromatic CH carbons (C-5, C-8)
~115Nitrile carbon (CN)
~65-63Methylene carbon (C-3)
~50-48Methine carbon (C-2)

Predictions are based on analogous structures and typical chemical shift ranges.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2250-2240C≡N stretch (Nitrile)
~3100-3000C-H stretch (Aromatic)
~2980-2850C-H stretch (Aliphatic)
~1600, ~1500C=C stretch (Aromatic)
~1270-1200C-O-C stretch (Aryl ether)
~1100-1000C-O-C stretch (Aliphatic ether)

Predictions are based on characteristic infrared group frequencies.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
161[M]⁺ (Molecular ion)
134[M - HCN]⁺
121[M - CH₂O₂]⁺
108[C₆H₄O₂]⁺

The molecular formula is C₉H₇NO₂ with a molecular weight of 161.16 g/mol [3]. Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report / Publication Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of various receptor antagonists. While comprehensive quantitative solubility data is not extensively published, this guide compiles qualitative solubility information inferred from synthetic and purification procedures found in scientific literature.

Qualitative Solubility Data

The solubility of this compound in a range of organic solvents can be inferred from its use in various chemical reactions and purification processes. The following table summarizes these observations.

SolventContext of UseInferred Solubility
Tetrahydrofuran (THF)Reaction solvent for cyanationGood
1,4-DioxaneReaction solvent for cyanation; recrystallizationGood
Dichloromethane (DCM)Reaction solventSoluble
Methanol (MeOH)Reaction and recrystallization solventSoluble
N,N-Dimethylformamide (DMF)Reaction solventSoluble
AcetonitrileReaction solventModerate
TolueneReaction solventModerate
Diethyl etherUsed in conjunction with HCl for salt formationSoluble

It is noted that in some reactions, highly polar solvents like DMF and DMSO can lead to decomposition of related reagents, while cyclic ethers such as THF and 1,4-dioxane have been reported to provide better yields, suggesting favorable solubility and stability.[1]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, which provides context for its solubility in the solvents used.

Synthesis of this compound

This protocol describes the synthesis of the target compound, which is a key intermediate for various receptor antagonists.[1][2]

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

  • Photocatalyst (e.g., an iridium-based complex)

  • Cyanobenziodoxolone (cyanating agent)

  • Cesium benzoate (base)

  • Tetrahydrofuran (THF)

  • Blue LEDs for irradiation

Procedure:

  • To an oven-dried reaction vessel, add 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, the photocatalyst, cyanobenziodoxolone, and cesium benzoate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Stir the reaction mixture and irradiate with blue LEDs at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically subjected to a work-up procedure involving extraction and washing.

  • The crude product is then purified, for example, by column chromatography, to yield pure this compound.

This photoredox-catalyzed decarboxylative cyanation reaction highlights the solubility of the starting material and the product in THF.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound from its corresponding carboxylic acid via a photoredox-catalyzed reaction.

G cluster_reagents Reactants & Reagents cluster_process Process cluster_product Product start 2,3-Dihydro-1,4-benzodioxine- 2-carboxylic acid reaction Mixing & Irradiation (Blue LEDs, Room Temp) start->reaction catalyst Photocatalyst catalyst->reaction cyanating_agent Cyanobenziodoxolone cyanating_agent->reaction base Cesium Benzoate base->reaction solvent Tetrahydrofuran (THF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification end 2,3-Dihydro-1,4-benzodioxine- 2-carbonitrile purification->end

Synthetic Workflow for this compound.

Role in Drug Development

This compound is a crucial building block in medicinal chemistry. It serves as a common key intermediate in the synthesis of a variety of receptor antagonists, including those for calcium channels, imidazoline receptors, and α2-adrenoreceptors.[2] Its utility in the synthesis of commercial drugs underscores the importance of understanding its chemical properties, including its solubility, to optimize reaction conditions and purification processes in the development of new therapeutic agents.

References

The Multifaceted Biological Activities of Benzodioxine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of benzodioxine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Benzodioxine Derivatives

Several benzodioxine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical cellular pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzodioxine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50). A summary of these findings is presented in Table 1.

Table 1: Anticancer Activity of Benzodioxine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
1,3,4-OxadiazoleCompound 35HEPG2, HELA, SW1116, BGC8231.27 (Telomerase Inhibition)[1]
1,4-Benzodioxane-hydrazoneCompound 7eMDA-MB-435 (Melanoma)0.20[2][3]
M14 (Melanoma)0.46[2][3]
SK-MEL-2 (Melanoma)0.57[2][3]
UACC-62 (Melanoma)0.27[2][3]
Average over 56 cell lines6.92[2][3]
mTOR Kinase Inhibition5.47[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzodioxine derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxine derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Induction of Apoptosis

Many benzodioxine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Benzodioxine Benzodioxine Derivative Bax Bax (Pro-apoptotic) Benzodioxine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzodioxine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Intrinsic apoptosis pathway induced by benzodioxine derivatives.

Antimicrobial Activity of Benzodioxine Derivatives

Benzodioxine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. Table 2 summarizes the MIC values of selected benzodioxine derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of Benzodioxine Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Benzodioxane-benzamideFZ95Methicillin-resistant S. aureus (MRSA)0.25[4][5]
Methicillin-sensitive S. aureus (MSSA)0.25[4][5]
FZ100MRSA0.1[4][5]
MSSA0.1[4][5]
Bacillus subtilis<0.1[4][5]
1,3,4-Oxadiazole3d, 3g, 3hStaphylococcus aureus0.25 - 1[6]
Bacillus subtilis0.25 - 1[6]
Escherichia coli0.25 - 1[6]
Experimental Protocol: Micro-broth Dilution for MIC Determination

The micro-broth dilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Benzodioxine derivative (test compound)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the benzodioxine derivative in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: FtsZ Inhibition

A key target for the antimicrobial action of some benzodioxane-benzamide derivatives is the bacterial cell division protein FtsZ. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.

ftsz_inhibition_workflow cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Inhibited_FtsZ Inhibited FtsZ Polymerization FtsZ_monomers->Inhibited_FtsZ GTP GTP GTP->FtsZ_monomers binds to Cell_division Cell Division Z_ring->Cell_division Benzodioxine_inhibitor Benzodioxine Derivative Benzodioxine_inhibitor->FtsZ_monomers Binds to No_Z_ring No Z-ring Formation Inhibited_FtsZ->No_Z_ring Cell_death Cell Death No_Z_ring->Cell_death

Figure 2. Inhibition of bacterial cell division via FtsZ polymerization disruption.

Anti-inflammatory Activity of Benzodioxine Derivatives

Certain benzodioxine derivatives have shown significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of benzodioxine derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key measure of efficacy.

Table 3: Anti-inflammatory Activity of Benzodioxine Derivatives

Compound ClassDerivativeAnimal ModelDoseEdema Inhibition (%)Time PointReference
PhenylpiperazineCompound 3kRat-Exhibited best activity-[5]
Benzodioxane Carboxylic Acids(S)-2-(benzodioxan-6-yl)propionic acidRat-Higher than ibuprofen-[1]
2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acidRat-Higher than ibuprofen-[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[7][8]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Benzodioxine derivative (test compound)

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the rats into control, reference, and test groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral or intraperitoneal routes.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Mechanism of Action: COX Inhibition

A plausible mechanism for the anti-inflammatory action of some benzodioxine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

cox_inhibition_workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins (Pro-inflammatory) COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Benzodioxine_COX Benzodioxine Derivative Benzodioxine_COX->COX_Enzymes Inhibits

Figure 3. Mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion

Benzodioxine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine, also known as 1,4-benzodioxan, is a crucial heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. Its derivatives have shown significant therapeutic potential, including applications as antihypertensive agents and in the treatment of central nervous system disorders. This technical guide provides a comprehensive review of the core synthetic methodologies for obtaining the 2,3-dihydro-1,4-benzodioxine ring system, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of the 2,3-dihydro-1,4-benzodioxine core is primarily achieved through several key strategies, each with its own set of advantages and limitations. The most prominent methods include the classical Williamson ether synthesis, its optimization using phase-transfer catalysis, modern copper-catalyzed annulation reactions, and rapid microwave-assisted protocols.

Williamson Ether Synthesis

The Williamson ether synthesis is a long-standing and widely used method for the preparation of ethers, including the cyclic ether system of 2,3-dihydro-1,4-benzodioxine. This SN2 reaction typically involves the reaction of a catechol (benzene-1,2-diol) with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1][2]

Reaction Scheme:

Williamson_Ether_Synthesis catechol Catechol r1 catechol->r1 dihaloethane 1,2-Dihaloethane (X = Cl, Br) dihaloethane->r1 base Base (e.g., K₂CO₃, NaOH) p1 base->p1 Δ, Solvent (e.g., DMF, Acetone) benzodioxine 2,3-Dihydro-1,4-benzodioxine r1->p1 + p1->benzodioxine

Figure 1: General Williamson Ether Synthesis for 2,3-Dihydro-1,4-benzodioxine.
Starting Material (Catechol Derivative)DihaloalkaneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 2,3-dihydroxybenzoate1,2-DibromoethaneK₂CO₃DMFReflux1070[3]
Gallic acid derivative1,2-DibromoethaneK₂CO₃AcetoneN/AN/A45[4]
Catechol1,2-DichloroethaneNaOHH₂O/Toluene80-1001-850-95[5][6]

  • Reaction Setup: To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (K₂CO₃, 0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

  • Reaction Execution: Stir the reaction mixture under reflux for 10 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate and yield of the Williamson ether synthesis, particularly when dealing with reactants in immiscible phases (e.g., an aqueous solution of a phenoxide and an organic solution of the dihaloalkane).[5] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[7][8]

Reaction Workflow:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase catechol Catechol phenoxide Sodium Catecholate catechol->phenoxide + 2NaOH - 2H₂O naoh NaOH catalyst_phenoxide Q⁺(Catecholate)⁻ phenoxide->catalyst_phenoxide + Q⁺X⁻ - Na⁺X⁻ catalyst_aq Q⁺X⁻ (Catalyst) catalyst_org Q⁺(Catecholate)⁻ catalyst_phenoxide->catalyst_org Phase Transfer dihaloethane 1,2-Dihaloethane benzodioxine 2,3-Dihydro-1,4-benzodioxine catalyst_aq_return benzodioxine->catalyst_aq_return Product Formation + Na⁺X⁻ catalyst_org->benzodioxine + 1,2-Dihaloethane catalyst_aq_return->catalyst_aq Catalyst Regeneration

Figure 2: Workflow of Phase-Transfer Catalyzed Synthesis.
CatalystDihaloalkaneBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium bromide1,2-DichloroethaneNaOHH₂O/Toluene80-902>90[5]
Benzyltriethylammonium chlorideEthyl chlorideaq. NaOHDichloromethaneReflux2-5High[9]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, combine catechol (pyrocatechol), 1,2-dichloroethane, and an aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Reaction Execution: Vigorously stir the two-phase mixture while heating to reflux. The reaction is typically complete within a few hours.

  • Work-up and Purification: After cooling, separate the organic layer, wash with water, and dry over an anhydrous drying agent. The product can be purified by distillation or recrystallization.

Copper-Catalyzed [4+2] Annulation

A more recent and innovative approach to the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives involves a copper-catalyzed formal [4+2] annulation reaction between oxetan-3-ols and benzene-1,2-diols.[10] This method offers a modular and efficient route to a variety of substituted benzodioxanes under mild conditions. A key feature of this reaction is the activation of the oxetan-3-ol, for example, with a trichloroacetimidate group, to facilitate the C-O bond cleavage.[10]

Proposed Mechanism:

Cu_Catalyzed_Mechanism oxetan_ol Activated Oxetan-3-ol carbocation Oxetane Carbocation Intermediate oxetan_ol->carbocation Cu(II) Activation cu_catalyst Cu(II) Catalyst cu_catalyst->oxetan_ol intermediate_III Oxetane Ether Intermediate cu_catalyst->intermediate_III carbocation->intermediate_III + Catechol (Nucleophilic Attack) catechol Catechol catechol->intermediate_III benzodioxane 2,3-Dihydro-1,4-benzodioxine Derivative intermediate_III->benzodioxane Intramolecular Ring Opening (Cu(II) Reactivation) benzodioxane->cu_catalyst Catalyst Regeneration

Figure 3: Proposed Mechanism for Copper-Catalyzed Annulation.
Oxetan-3-ol DerivativeCatechol DerivativeCopper CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Aryl oxetan-3-ol trichloroacetimidateBenzene-1,2-diolCu(OTf)₂ (10 mol%)DCMrt12up to 95[10]
3-Aryl oxetan-3-olEthylene glycolTf₂NHN/AN/AN/AHigh[11]

  • Reaction Setup: To a solution of the activated oxetan-3-ol (0.2 mmol) in dichloromethane (DCM, 2.0 mL), add the benzene-1,2-diol derivative (0.24 mmol) and the copper(II) triflate catalyst (Cu(OTf)₂, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired 2,3-dihydro-1,4-benzodioxine derivative.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient energy source for accelerating organic reactions.[12][13] While specific protocols for the direct synthesis of the parent 2,3-dihydro-1,4-benzodioxine are not as prevalent, the methodology has been successfully applied to the synthesis of related benzodioxole and other heterocyclic systems, suggesting its applicability.[3][14][15] The primary advantages are significantly reduced reaction times and often improved yields.

Experimental Workflow:

Microwave_Synthesis_Workflow start Mix Reactants (e.g., Catechol, Dihaloalkane, Base) in a Microwave Vial irradiate Microwave Irradiation (Controlled Temperature and Power) start->irradiate cool Cool Reaction Mixture irradiate->cool workup Work-up (Extraction, Washing) cool->workup purify Purification (Column Chromatography, Recrystallization) workup->purify product 2,3-Dihydro-1,4-benzodioxine purify->product

References

Safety and Handling of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is a heterocyclic organic compound. Limited information is available regarding its physical and chemical properties.

PropertyValueSource
CAS Number 1008-92-0[1][2]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Appearance Pale yellow low-melting solid[3]

Hazard Identification

Specific GHS classification for this compound is not established. The following data is extrapolated from the safety information of a structurally similar compound, 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine, and should be considered as a precautionary guideline.[4]

GHS Classification (Precautionary)Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
alt text
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinDanger
alt text
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledDanger
alt text
Specific Target Organ Toxicity — Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposureWarning
alt text
Hazardous to the Aquatic Environment, Long-Term (Category 2)H411: Toxic to aquatic life with long lasting effectsWarning
alt text

Precautionary Statements (General):

  • Prevention: P260, P261, P264, P270, P271, P273, P280.[4] Do not breathe dust/fume/gas/mist/vapors/spray.[4] Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Wash hands thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4] Avoid release to the environment.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Response: P301+P316, P302+P352, P304+P340, P316, P319, P321, P330, P361+P364, P391.[4] IF SWALLOWED: Get emergency medical help immediately.[4] IF ON SKIN: Wash with plenty of water.[4] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] Get emergency medical help immediately.[4] Get medical help if you feel unwell.[4] Specific treatment (see supplemental first aid instruction on this label).[4] Rinse mouth.[4] Take off immediately all contaminated clothing and wash it before reuse.[4] Collect spillage.[4]

  • Storage: P403+P233, P405.[4] Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up.[4]

  • Disposal: P501.[4] Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of related compounds can provide insights into handling and reaction conditions. For example, the synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide involves the use of reagents like 1,2-dibromoethane and potassium carbonate in dimethylformamide, followed by hydrolysis and amidation.[7] Such syntheses often require an inert atmosphere and careful temperature control. Researchers should consult relevant literature for specific protocols related to their work and adapt safety measures accordingly.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing dust or vapors.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Handling and Storage

  • Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing.[4] Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Protection TypeRecommendationSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[4]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after use.[4]

Mandatory Visualizations

Spill_Response_Workflow cluster_prep Initial Response cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect and Place in Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for handling a chemical spill.

PPE_Requirements cluster_head Head & Face cluster_body Body cluster_hands Hands cluster_respiratory Respiratory Goggles Safety Goggles (with side shields) LabCoat Lab Coat (Chemical Resistant) Gloves Nitrile Gloves (or other resistant material) Respirator Respirator (if ventilation is inadequate) Researcher Researcher Researcher->Goggles must wear Researcher->LabCoat must wear Researcher->Gloves must wear Researcher->Respirator if needed

Caption: Required Personal Protective Equipment (PPE).

References

Commercial Availability and Technical Profile of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its structural isomers are valuable chemical intermediates in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of commercially available suppliers, key physical and chemical properties, detailed synthetic protocols, and the biological context of this compound, with a focus on its relevance in drug discovery.

Commercial Suppliers

This compound and its isomers are available from several commercial chemical suppliers. The following table summarizes a selection of these suppliers and the typical purities offered. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaPurity
Sigma-AldrichThis compound1008-92-0C₉H₇NO₂Not specified; sold as a rare chemical for early discovery research.[1]
Weifang Yangxu Group Co., LtdThis compound1008-92-0C₉H₇NO₂99%
Aromalake Chemical Co., Ltd.This compound1008-92-0C₉H₇NO₂Not specified.
CP Lab SafetyThis compoundNot specifiedC₉H₇NO₂95%[2]
CymitQuimica (distributor for Apollo Scientific)This compoundNot specifiedNot specified95%
Key Organics2,3-Dihydro-1,4-benzodioxine-6-carbonitrile19102-07-9C₉H₇NO₂Not specified.[3]
Thermo Scientific Chemicals2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, 97%148703-14-4C₉H₇NO₂97%
Toronto Research Chemicals1,4-Benzodioxan-2-carbonitrile1008-92-0C₉H₇NO₂Not specified.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and its isomers. Data is aggregated from various supplier and chemical database sources.

PropertyValue
Molecular Weight 161.16 g/mol
Appearance White to off-white crystalline powder or solid
Melting Point Data not consistently available for the 2-carbonitrile isomer. The 5-carboxamide derivative has a melting point of 130–132 °C.[4]
Boiling Point Data not available
Solubility Generally soluble in organic solvents such as dichloromethane and methanol.

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the preparation of several pharmacologically important molecules, including the α2-adrenergic receptor antagonist, Idazoxan. The following section details a likely synthetic pathway based on established chemical reactions.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of catechol with 2-chloroacrylonitrile. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of catechol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Addition of Reagent: Slowly add 2-chloroacrylonitrile (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis Catechol Catechol Intermediate Intermediate Phenoxide Catechol->Intermediate + Base Chloroacrylonitrile 2-Chloroacrylonitrile Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product This compound Intermediate->Product + 2-Chloroacrylonitrile (Nucleophilic Attack & Cyclization)

Synthetic pathway for this compound.
Conversion to Imidazoline Derivatives (e.g., Idazoxan)

This compound serves as a key intermediate in the synthesis of imidazoline-containing compounds like Idazoxan. This conversion is typically achieved through a Pinner reaction followed by condensation with a diamine.

Experimental Protocol (Pinner Reaction and Cyclization):

  • Pinner Salt Formation: Dissolve this compound in a mixture of an anhydrous alcohol (e.g., ethanol) and a non-polar solvent (e.g., chloroform). Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture to form the imino ester hydrochloride (Pinner salt).[4] The reaction should be carried out under strictly anhydrous conditions.

  • Reaction with Diamine: Add ethylenediamine to the solution containing the Pinner salt.

  • Cyclization: Stir the reaction mixture at room temperature or with gentle heating to facilitate the cyclization to the imidazoline ring.

  • Work-up and Purification: Neutralize the reaction mixture with a base and extract the product with an organic solvent. The crude product can then be purified by crystallization or column chromatography.

Pinner_Reaction Nitrile 2,3-Dihydro-1,4-benzodioxine- 2-carbonitrile PinnerSalt Imino Ester Hydrochloride (Pinner Salt) Nitrile->PinnerSalt Pinner Reaction Reagents1 Anhydrous Alcohol (e.g., Ethanol) Dry HCl gas Idazoxan Idazoxan PinnerSalt->Idazoxan Condensation & Cyclization Reagents2 Ethylenediamine

Conversion of the nitrile to an imidazoline via the Pinner reaction.

Biological Context and Signaling Pathways

The 2,3-dihydro-1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous biologically active molecules. These compounds are known to interact with a variety of receptors, primarily G-protein coupled receptors (GPCRs), influencing key signaling pathways in the central and peripheral nervous systems.

Interaction with Adrenergic Receptors

Derivatives of 2,3-dihydro-1,4-benzodioxane are potent and selective antagonists of α-adrenergic receptors, particularly the α1 and α2 subtypes.[5] For instance, Idazoxan is a selective α2-adrenergic receptor antagonist.[6] Antagonism of these receptors can modulate a range of physiological processes.

  • α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Upon activation by endogenous catecholamines (e.g., norepinephrine, epinephrine), Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. Antagonists containing the benzodioxane moiety block this pathway.

  • α2-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Activation of α2-adrenergic receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often involved in the negative feedback regulation of neurotransmitter release. Benzodioxane-based antagonists block this inhibitory effect, thereby enhancing neurotransmitter release.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling Ligand1 Norepinephrine/ Epinephrine Receptor1 α1-Adrenergic Receptor Ligand1->Receptor1 Gq Gq Receptor1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 Benzodioxane1 2,3-Dihydro-1,4-benzodioxane Derivative (Antagonist) Benzodioxane1->Receptor1 blocks Ligand2 Norepinephrine/ Epinephrine Receptor2 α2-Adrenergic Receptor Ligand2->Receptor2 Gi Gi Receptor2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Response2 Inhibition of Neurotransmitter Release cAMP->Response2 reduces Benzodioxane2 2,3-Dihydro-1,4-benzodioxane Derivative (Antagonist) Benzodioxane2->Receptor2 blocks

Signaling pathways of α-adrenergic receptors modulated by benzodioxane derivatives.
Interaction with Serotonin Receptors

Certain 2,3-dihydro-1,4-benzodioxane derivatives also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[7][8] The interaction can be either agonistic or antagonistic, depending on the specific substitutions on the benzodioxane scaffold.

  • 5-HT1A Receptor Signaling: This receptor is also coupled to Gi proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing. These effects are central to the receptor's role in modulating mood and anxiety.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling Ligand Serotonin Receptor 5-HT1A Receptor Ligand->Receptor Gi Gi Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates ATP ATP cAMP cAMP ATP->cAMP AC K_ion K⁺ GIRK->K_ion opens Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Response Decreased Neuronal Firing Hyperpolarization->Response Benzodioxane 2,3-Dihydro-1,4-benzodioxane Derivative (Agonist/Antagonist) Benzodioxane->Receptor modulates

Signaling pathway of the 5-HT1A receptor, a target for some benzodioxane derivatives.

Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential in drug discovery and development. Its utility as a precursor to potent modulators of adrenergic and serotonergic signaling pathways makes it a compound of high interest for researchers in medicinal chemistry and pharmacology. The synthetic routes outlined in this guide, coupled with an understanding of its biological context, provide a solid foundation for the further exploration and application of this valuable intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile from Catechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic route described is the reaction of catechol with 2-chloroacrylonitrile, a variation of the Williamson ether synthesis. This compound serves as a key intermediate in the synthesis of various pharmacologically active agents, including the α2-adrenergic receptor antagonist Idazoxan.[1] Additionally, the 1,4-benzodioxane core is found in molecules targeting critical biological pathways, such as Poly(ADP-ribose)polymerase 1 (PARP1), which is significant in cancer therapy.[2] These notes include a step-by-step experimental protocol, data tables, safety precautions, and diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.

Synthesis Overview: Cyclization of Catechol

The formation of the 2,3-dihydro-1,4-benzodioxine ring system from catechol is a cornerstone of synthesizing this class of compounds. The most direct approach to obtaining the 2-carbonitrile derivative is through a base-mediated condensation reaction between catechol and an appropriate three-carbon electrophile bearing a nitrile group. The reaction of catechol with 2-chloroacrylonitrile provides a direct route to the target molecule.[1] This reaction proceeds via a tandem nucleophilic attack mechanism, beginning with the deprotonation of catechol to form the more nucleophilic catecholate anion, followed by sequential substitutions to form the heterocyclic ring.

The use of a phase-transfer catalyst (PTC) is recommended to facilitate the reaction between the aqueous-soluble catecholate and the organic-soluble electrophile, enhancing reaction rates and yields.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Catechol Catechol Product This compound Catechol->Product Chloroacrylonitrile 2-Chloroacrylonitrile Chloroacrylonitrile->Product Base Base (e.g., K₂CO₃) Base->Product + Solvent Solvent (e.g., DMF) Solvent->Product +

Caption: Overall synthesis of the target compound.

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of catechol with 2-chloroacrylonitrile in the presence of potassium carbonate as the base.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Catechol110.115.51 g0.05Purity ≥99%
2-Chloroacrylonitrile87.514.38 g0.05Stabilized, handle in fume hood
Potassium Carbonate (K₂CO₃)138.2113.82 g0.10Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous
Ethyl Acetate88.11200 mL-For extraction
Brine (Saturated NaCl)-50 mL-For washing
Anhydrous Magnesium Sulfate120.37~10 g-For drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Fume hood

Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (5.51 g, 0.05 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Reagent Addition: Slowly add 2-chloroacrylonitrile (4.38 g, 0.05 mol) to the suspension dropwise over 10 minutes. Caution: The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Results
ParameterExpected Value
Product This compound
Physical State White to off-white solid or crystalline powder
Yield 65-75%
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product characterization.

G A 1. Reaction Setup (Catechol, K₂CO₃, DMF) B 2. Add 2-Chloroacrylonitrile A->B Dropwise C 3. Heat & Stir (80-90°C, 6-8h) B->C D 4. Reaction Monitoring (TLC) C->D Periodic Sampling D->C Continue if incomplete E 5. Workup (Quench, Extract, Wash) D->E If complete F 6. Isolation (Dry, Concentrate) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Biological Application: PARP1 Inhibition Pathway

The 1,4-benzodioxane scaffold is a key feature in certain inhibitors of PARP1, an enzyme crucial for DNA single-strand break repair.[2] Inhibiting PARP1 is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

cluster_dna_damage Cellular Stress cluster_parp_pathway PARP1-Mediated Repair cluster_inhibition Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Histones & Repair Proteins PARP1->PARylation Block Repair Pathway Blocked PARP1->Block Recruitment Recruitment of DNA Repair Machinery (XRCC1, Ligase III) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Benzodioxane-based PARP1 Inhibitor Inhibitor->PARP1 Inhibits Apoptosis Cell Death (Apoptosis) Block->Apoptosis Leads to

Caption: Role of PARP1 in DNA repair and its inhibition.

Application Notes

  • Intermediate for Drug Synthesis: this compound is a direct precursor to the drug Idazoxan.[1] The nitrile group can be converted to an imidazoline ring via the Pinner reaction, demonstrating the synthetic utility of this functional handle.[1]

  • Scaffold for Medicinal Chemistry: The 2,3-dihydro-1,4-benzodioxine core is a privileged scaffold in drug discovery. Its rigid structure and ability to position substituents in defined spatial orientations make it ideal for interacting with biological targets.[3] It is present in numerous compounds investigated for antihypertensive, antipsychotic, and neuroprotective activities.[1][4][5]

  • Probing Biological Pathways: Derivatives of this scaffold have been instrumental in developing potent and selective inhibitors for various enzymes and receptors. For example, a related carboxamide derivative was identified as a PARP1 inhibitor with potential applications in anticancer therapy.[2] The synthesis of a library of analogs starting from this core structure can aid in structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

  • Chiral Building Block: The carbon at the 2-position is a stereocenter. The synthesis described here produces a racemic mixture. For many pharmaceutical applications, resolution of the enantiomers is necessary, as the biological activity often resides in a single enantiomer.[5] This can be achieved through chiral chromatography or by developing an asymmetric synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile, a valuable chiral building block in medicinal chemistry. The described methodology focuses on a robust and highly selective enzymatic kinetic resolution to establish the key stereocenter, followed by a stereoconservative chemical transformation to yield the target nitrile.

Introduction

The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds and pharmaceutical agents.[1] The stereochemistry at the C2 position is often critical for the desired pharmacological activity, making enantioselective synthesis a key challenge.[1] This document outlines a reliable synthetic route to obtain enantiomerically enriched this compound, starting from the corresponding racemic methyl ester.

The overall synthetic strategy involves three main stages:

  • Enzymatic Kinetic Resolution: A highly efficient kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester is achieved using an engineered Candida antarctica lipase B (CALB) mutant.[1] This step selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted chiral ester and the hydrolyzed chiral carboxylic acid.

  • Amide Formation: The resulting chiral carboxylic acid is converted to the corresponding primary amide.

  • Dehydration to Nitrile: The chiral primary amide is then dehydrated to the target this compound using a mild reagent that preserves the stereochemical integrity of the molecule.

Synthetic Workflow

Chiral_Synthesis_Workflow racemic_ester Racemic 1,4-Benzodioxane-2- carboxylic Acid Methyl Ester enzymatic_resolution Enzymatic Kinetic Resolution (Engineered CALB) racemic_ester->enzymatic_resolution chiral_acid (S)-1,4-Benzodioxane-2- carboxylic Acid enzymatic_resolution->chiral_acid Hydrolyzed chiral_ester (R)-1,4-Benzodioxane-2- carboxylic Acid Methyl Ester enzymatic_resolution->chiral_ester Unreacted amide_formation Amide Formation chiral_acid->amide_formation chiral_amide (S)-1,4-Benzodioxane-2- carboxamide amide_formation->chiral_amide dehydration Dehydration chiral_amide->dehydration target_nitrile (S)-2,3-Dihydro-1,4- benzodioxine-2-carbonitrile dehydration->target_nitrile

Caption: Overall workflow for the chiral synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the enzymatic kinetic resolution step, which is the cornerstone of this chiral synthesis.

CatalystSubstrate Concentration (mM)Co-solventTemperature (°C)Enantiomeric Excess of Substrate (e.e.s)Enantiomeric Ratio (E)Reference
Engineered CALB (A225F/T103A)5020% n-butanol3097%278[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid Methyl Ester

This protocol is adapted from a study on engineered Candida antarctica lipase B.[1]

Materials:

  • Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester

  • Engineered Candida antarctica lipase B (CALB) mutant (e.g., A225F/T103A)

  • n-Butanol

  • Phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL reaction vessel, prepare a solution of the racemic 1,4-benzodioxane-2-carboxylic acid methyl ester at a concentration of 50 mM in a phosphate buffer (pH 7.4) containing 20% (v/v) n-butanol as a co-solvent.

  • Add the engineered CALB mutant to the reaction mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining substrate (ester) and the product (carboxylic acid).

  • Once the desired conversion is reached (typically around 50% for optimal resolution), quench the reaction by adding ethyl acetate.

  • Extract the mixture with ethyl acetate. The unreacted (R)-ester will be in the organic phase, while the (S)-carboxylic acid salt will be in the aqueous phase.

  • Separate the layers. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the (S)-carboxylic acid.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the separated (R)-ester and (S)-carboxylic acid.

  • Purify the products further by column chromatography if necessary.

Protocol 2: Synthesis of (S)-2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Materials:

  • (S)-2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (aqueous or in a suitable solvent like dioxane)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of (S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0°C and slowly add thionyl chloride or oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0°C) and stirred solution of excess ammonia.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Dehydration of (S)-2,3-Dihydro-1,4-benzodioxine-2-carboxamide to (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

This protocol utilizes a mild dehydrating agent to minimize the risk of racemization.

Materials:

  • (S)-2,3-Dihydro-1,4-benzodioxine-2-carboxamide

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the (S)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in anhydrous DCM.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0°C and add trifluoroacetic anhydride dropwise with stirring.

  • Allow the reaction to proceed at 0°C for 1-2 hours or until completion (monitor by TLC).

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (S)-2,3-dihydro-1,4-benzodioxine-2-carbonitrile.

  • Purify the product by column chromatography on silica gel.

Logical Relationship of Synthetic Steps

logical_relationship cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration racemic_ester Racemic Ester enzymatic_hydrolysis Selective Enzymatic Hydrolysis racemic_ester->enzymatic_hydrolysis chiral_acid Chiral Carboxylic Acid enzymatic_hydrolysis->chiral_acid acid_activation Acid Activation (e.g., with SOCl₂) chiral_acid->acid_activation ammonolysis Ammonolysis acid_activation->ammonolysis chiral_amide Chiral Amide ammonolysis->chiral_amide dehydrating_agent Addition of Mild Dehydrating Agent chiral_amide->dehydrating_agent water_elimination Elimination of Water dehydrating_agent->water_elimination chiral_nitrile Chiral Nitrile water_elimination->chiral_nitrile

Caption: Logical progression of the key chemical transformations in the synthesis.

References

Application Notes and Protocols: Reaction of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-acyl-2,3-dihydro-1,4-benzodioxine derivatives through the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile with various Grignard reagents. The 2-acyl-1,4-benzodioxane scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents.[1] This protocol outlines the general reaction mechanism, provides specific experimental conditions, and summarizes key data for the synthesis of these valuable intermediates.

Introduction

The reaction of nitriles with Grignard reagents is a classic and efficient method for the formation of ketones.[2][3] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent acidic workup hydrolyzes the imine to yield the corresponding ketone.[2][4] This methodology is particularly useful for the synthesis of 2-acyl-2,3-dihydro-1,4-benzodioxine derivatives, which are important precursors in the development of novel therapeutics. The 1,4-benzodioxane moiety is a common building block in molecules targeting a wide range of pharmacological targets.[5]

This application note provides a detailed protocol for this transformation, with a specific example for the synthesis of (S)-2-acetyl-1,4-benzodioxane. While the provided protocol is based on the reaction of a closely related Weinreb amide, the conditions are readily adaptable for the nitrile substrate.[5]

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic R-group attacking the electrophilic carbon of the nitrile in this compound. This addition breaks the carbon-nitrogen triple bond, forming a stable intermediate magnesium salt of an imine.[2]

  • Hydrolysis: The intermediate imine is then hydrolyzed upon the addition of aqueous acid in the workup step. This process protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water. The subsequent steps lead to the formation of the ketone and ammonia.[2][4]

ReactionMechanism sub This compound intermediate Intermediate Imine-Magnesium Salt sub->intermediate Nucleophilic Addition grignard Grignard Reagent (R-MgX) grignard->intermediate ketone 2-Acyl-2,3-dihydro-1,4-benzodioxine (Ketone) intermediate->ketone Hydrolysis workup Aqueous Acid Workup (e.g., H3O+) workup->intermediate Workflow start Start: Dry Glassware & Reagents setup Reaction Setup under Inert Atmosphere start->setup dissolve Dissolve Nitrile in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool add Slow Addition of Grignard Reagent cool->add react Stir at 0 °C (Monitor by TLC) add->react quench Quench with sat. aq. NH4Cl react->quench extract Extraction with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry purify Purification by Chromatography dry->purify product Final Product: 2-Acyl-1,4-benzodioxane purify->product

References

The Versatile Scaffold: Application Notes on 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This structural motif serves as a versatile template for the design of therapeutic agents targeting a wide array of physiological pathways. This document provides a detailed overview of the applications of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its derivatives, complete with experimental protocols and quantitative data to facilitate further research and development in this promising area.

Therapeutic Applications and Biological Activity

Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have demonstrated significant potential in treating a range of diseases, from metabolic disorders and inflammation to cancer and neurological conditions. The inherent structural features of this scaffold allow for precise modifications that can fine-tune its pharmacological properties.

Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1)

Derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1), an enzyme crucial for DNA repair, particularly in cancer cells. Inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Modulation of Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase (CA)

Certain analogs of 2,3-dihydro-1,4-benzodioxine have been identified as effective inhibitors of both dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA). DPP-IV inhibitors are a class of oral hypoglycemics that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion. Carbonic anhydrase inhibitors have various applications, including the treatment of glaucoma and as diuretics. The dual-inhibition profile of these benzodioxine derivatives presents a novel therapeutic strategy for conditions like diabesity.

α2-Adrenergic Receptor Antagonism

This compound itself serves as a key intermediate in the synthesis of Idazoxan, a selective α2-adrenergic receptor antagonist. These receptors are involved in regulating neurotransmitter release and are targets for antidepressants and other neurological drugs.

Anti-inflammatory Properties

The 2,3-dihydro-1,4-benzodioxine scaffold has also been incorporated into compounds exhibiting anti-inflammatory activity. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Quantitative Biological Data

The following table summarizes the reported biological activities of various 2,3-dihydro-1,4-benzodioxine derivatives.

CompoundTargetActivityValueReference
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1IC505.8 µM
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-8-carboxamide (derived from benzodioxine scaffold)PARP1IC500.082 µM
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidInflammationAnti-inflammatory activityComparable to Ibuprofen

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of catechol with 2-chloroacrylonitrile.

Materials:

  • Catechol

  • 2-Chloroacrylonitrile

  • Appropriate solvent and base (e.g., a non-polar aprotic solvent and a non-nucleophilic base)

Procedure:

  • Dissolve catechol in a suitable solvent.

  • Add a base to deprotonate one of the hydroxyl groups of catechol.

  • Slowly add 2-chloroacrylonitrile to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide[2]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

  • To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at 5 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

  • Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization

  • Alkylate the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of potassium carbonate to afford the cyclized ester.

Step 3: Hydrolysis and Amidation

  • Hydrolyze the ester group using lithium hydroxide.

  • Perform a basic and acidic workup to obtain the carboxylic acid.

  • Convert the resulting acid to the carboxamide using a mixed-anhydride method.

PARP1 Inhibition Assay[2]

A recombinant PARP1 enzyme assay can be used to evaluate the inhibitory activity of the synthesized compounds.

Procedure:

  • Prepare a reaction mixture containing the recombinant PARP1 enzyme, the test compound at various concentrations, and the necessary substrates (e.g., NAD+ and biotinylated-NAD+).

  • Initiate the reaction by adding a DNA activator.

  • Incubate the mixture at room temperature.

  • Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated PAR polymer.

  • Wash the plate and add an anti-PAR antibody.

  • Add a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Add a substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2,3-dihydro-1,4-benzodioxine derivatives stem from their interaction with key signaling pathways. The following diagrams illustrate the mechanisms of action for some of the identified targets.

PARP1_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes Apoptosis Apoptosis PARP1->Apoptosis leads to (if repair fails) DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair DNA_Repair->Apoptosis prevents Benzodioxine_Derivative Benzodioxine Derivative (PARP1 Inhibitor) Benzodioxine_Derivative->PARP1 inhibits

Caption: PARP1 Inhibition Pathway.

Alpha2_Adrenergic_Receptor_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug_action Drug Action Alpha2_AR α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_AR->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP reduces conversion of ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular_Response leads to Idazoxan Idazoxan (α2-AR Antagonist) Idazoxan->Alpha2_AR blocks Norepinephrine Norepinephrine Norepinephrine->Alpha2_AR activates

Caption: α2-Adrenergic Receptor Signaling.

DPP_IV_Inhibition_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_drug_action Drug Action GLP1_GIP GLP-1 and GIP (Incretin Hormones) DPP_IV DPP-IV Enzyme GLP1_GIP->DPP_IV is inactivated by Insulin_Secretion Increased Insulin Secretion GLP1_GIP->Insulin_Secretion stimulates Inactive_Metabolites Inactive Metabolites DPP_IV->Inactive_Metabolites Benzodioxine_Derivative Benzodioxine Derivative (DPP-IV Inhibitor) Benzodioxine_Derivative->DPP_IV inhibits

Caption: DPP-IV Inhibition Pathway.

Carbonic_Anhydrase_Inhibition_Pathway cluster_cell Cell (e.g., Ciliary Epithelium) cluster_enzyme Enzyme Action cluster_drug_action Drug Action CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Ion_Transport Ion & Fluid Transport (Aqueous Humor Formation) HCO3_H->Ion_Transport drives CA Carbonic Anhydrase CA->H2CO3 catalyzes interconversion of Benzodioxine_Derivative Benzodioxine Derivative (CA Inhibitor) Benzodioxine_Derivative->CA inhibits

Caption: Carbonic Anhydrase Inhibition.

Application Notes and Protocols for the Derivatization of the Nitrile Group in 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile. This versatile building block is a key starting material for the synthesis of a variety of derivatives with significant potential in medicinal chemistry and drug discovery. The 2,3-dihydro-1,4-benzodioxin moiety is a recognized pharmacophore present in numerous biologically active compounds.[1][2] This document outlines procedures for the conversion of the nitrile functionality into three key derivatives: the corresponding carboxamide, carboxylic acid, primary amine, and tetrazole.

The derivatives of 2,3-dihydro-1,4-benzodioxine have shown a broad spectrum of biological activities, including anti-inflammatory properties and inhibition of enzymes such as poly(ADP-ribose) polymerase 1 (PARP1), which is a target in cancer therapy.[3][4] The protocols provided herein are based on established chemical transformations of the nitrile group and are adapted for the specific substrate, this compound.

Key Derivatization Reactions of this compound

A schematic overview of the primary derivatization pathways for the nitrile group in this compound is presented below. These transformations open avenues to a diverse range of functional groups, each with the potential for unique biological interactions.

Derivatization_Pathways This compound This compound 2,3-Dihydro-1,4-benzodioxine-2-carboxamide 2,3-Dihydro-1,4-benzodioxine-2-carboxamide This compound->2,3-Dihydro-1,4-benzodioxine-2-carboxamide Controlled Hydrolysis (2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine (2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine This compound->(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine Reduction 5-((2,3-Dihydro-1,4-benzodioxin-2-yl))-1H-tetrazole 5-((2,3-Dihydro-1,4-benzodioxin-2-yl))-1H-tetrazole This compound->5-((2,3-Dihydro-1,4-benzodioxin-2-yl))-1H-tetrazole [3+2] Cycloaddition 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-2-carboxamide->2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid Hydrolysis

Caption: Derivatization pathways of the nitrile group.

Quantitative Data Summary

The following table summarizes the expected products from the derivatization of this compound. The estimated yields are based on general literature precedents for these reactions on similar substrates.

Starting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Estimated Yield (%)
This compound2,3-Dihydro-1,4-benzodioxine-2-carboxamideC₉H₉NO₃179.1770-90
This compound2,3-Dihydro-1,4-benzodioxine-2-carboxylic acidC₉H₈O₄180.1660-85
This compound(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamineC₉H₁₁NO₂165.1975-95
This compound5-((2,3-Dihydro-1,4-benzodioxin-2-yl))-1H-tetrazoleC₉H₈N₄O₂216.1980-95

Experimental Protocols

Hydrolysis of the Nitrile Group to Carboxamide and Carboxylic Acid

The hydrolysis of the nitrile group can be performed under acidic or basic conditions. A two-step process is often employed to isolate the intermediate carboxamide, or the reaction can be driven to completion to yield the carboxylic acid. Enzymatic hydrolysis can also be employed for the synthesis of the carboxylic acid.[5]

1.1. Acid-Catalyzed Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide (Controlled)

This protocol describes the partial hydrolysis of the nitrile to the corresponding primary amide.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • t-Butanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and heating mantle.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in t-butanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

1.2. Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

This protocol describes the complete hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an aqueous solution of NaOH or KOH (3.0-5.0 eq) in an ethanol/water mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the carboxylic acid. Further purification can be achieved by recrystallization.

Hydrolysis_Workflow cluster_amide Carboxamide Synthesis cluster_acid Carboxylic Acid Synthesis Start_Amide Dissolve Nitrile in t-Butanol Add_Acid Add conc. H₂SO₄ at 0°C Start_Amide->Add_Acid Heat_Amide Heat to 50-60°C Add_Acid->Heat_Amide Workup_Amide Quench, Neutralize, Extract Heat_Amide->Workup_Amide Purify_Amide Purify by Recrystallization or Chromatography Workup_Amide->Purify_Amide Start_Acid Dissolve Nitrile in aq. NaOH/EtOH Reflux Heat to Reflux Start_Acid->Reflux Workup_Acid Remove EtOH, Acidify, Extract Reflux->Workup_Acid Purify_Acid Purify by Recrystallization Workup_Acid->Purify_Acid

Caption: Workflow for Nitrile Hydrolysis.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile to a primary amine provides a valuable synthetic route to (2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine, an important intermediate for further functionalization.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and ice bath.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to a dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or gently reflux for 1-2 hours to ensure completion.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the weight of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or column chromatography.

Reduction_Workflow Start Suspend LiAlH₄ in anhydrous THF Cool Cool to 0°C Start->Cool Add_Nitrile Add Nitrile solution dropwise Cool->Add_Nitrile React Stir at RT or Reflux Add_Nitrile->React Quench Quench excess LiAlH₄ at 0°C React->Quench Filter_Extract Filter Aluminum Salts, Extract Quench->Filter_Extract Purify Dry and Concentrate to obtain Amine Filter_Extract->Purify

Caption: Workflow for Nitrile Reduction to Amine.

[3+2] Cycloaddition for Tetrazole Synthesis

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.[6] The [3+2] cycloaddition of the nitrile with an azide source is the most common method for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc chloride (1.0 eq) or ammonium chloride (1.5 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl to protonate the tetrazole.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Tetrazole_Workflow Start Combine Nitrile, NaN₃, and Catalyst in DMF Heat Heat to 100-120°C Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Pour into Water, Acidify Monitor->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Dry, Concentrate, and Recrystallize Extract->Purify

Caption: Workflow for Tetrazole Synthesis.

Application in Drug Discovery: PARP1 Inhibition

Derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated as inhibitors of PARP1, an enzyme crucial for DNA repair in cancer cells. Inhibition of PARP1 can lead to synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. The carboxamide derivative, in particular, has been identified as a potential pharmacophore for PARP1 inhibitors.[3][7]

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Apoptosis Apoptosis PARP1_Activation:s->Apoptosis:n Blocked Repair Leads to DDR_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 2,3-Dihydro-1,4-benzodioxine -2-carboxamide Derivative Inhibitor->PARP1_Activation Inhibition

Caption: PARP1 Inhibition Signaling Pathway.

References

Application Note: HPLC Analysis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile using High-Performance Liquid Chromatography (HPLC). The described method is based on reverse-phase chromatography, a widely applicable technique for the analysis of moderately polar compounds. This application note includes instrument parameters, mobile phase preparation, sample preparation, and a procedural workflow. The provided method is a starting point and should be fully validated for specific applications.

Introduction

This compound is a heterocyclic compound belonging to the benzodioxane class. The 1,4-benzodioxane scaffold is a key structural component in many biologically active molecules and pharmaceutical compounds.[1] Accurate and reliable analytical methods are therefore essential for the purity assessment, quantification, and quality control of this compound in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for the analysis of such compounds.[2][3] This application note outlines a reverse-phase HPLC method suitable for the analysis of this compound.

Data Presentation

As no specific published HPLC method for this compound was found, the following table summarizes typical parameters for the analysis of related benzodioxane and benzodioxole derivatives, which can be used as a starting point for method development.

ParameterMethod A (Reverse-Phase)Method B (Chiral Separation)
Compound General Benzodioxole Derivatives[2]2-substituted-1,4-benzodioxane derivatives[1]
Column C18, 5 µm, 4.6 x 150 mmPhenomenex Lux 3µ Cellulose-1[1]
Mobile Phase A: Acetonitrile B: Water with 0.1% Formic Acidn-hexane/IPA (90:10, v/v)[1]
Gradient Isocratic or Gradient (e.g., 50:50 A:B)Isocratic
Flow Rate 1.0 mL/minNot Specified
Detection UV at 254 nmNot Specified
Injection Volume 10-20 µL20 µL[1]
Temperature AmbientAmbient

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Instrumentation and Materials
  • HPLC system with UV detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 150 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Mobile Phase Preparation
  • Mobile Phase A: Prepare a solution of 0.1% formic acid in water. For 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.[2]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

HPLC Method Parameters
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). An isocratic elution with a ratio of 50:50 (A:B) is a good starting point. Gradient elution can be developed to optimize the separation if other impurities are present.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Run Time: Approximately 10-15 minutes, or until the analyte has eluted.

System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.

Analysis and Quantification
  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mob_phase Mobile Phase Preparation sys_suit System Suitability mob_phase->sys_suit std_prep Standard Preparation std_prep->sys_suit smp_prep Sample Preparation injection Sample Injection smp_prep->injection sys_suit->injection If RSD < 2% chrom Chromatogram Acquisition injection->chrom quant Quantification chrom->quant report Report Generation quant->report

Caption: Workflow for the HPLC analysis of this compound.

References

The Role of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxine-2-carbonitrile is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutically active molecules. Its stable benzodioxine core and reactive nitrile group allow for its versatile use in the construction of complex drug scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent active pharmaceutical ingredients (APIs), including the antihypertensive agent Doxazosin and potential PARP1 inhibitors for cancer therapy.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds.[1][2] Its structural rigidity and ability to participate in various molecular interactions make it an attractive starting point for drug design. This compound, in particular, is a strategic intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, which then serves as a handle for amide bond formation, a common linkage in many drug molecules. This application note will focus on its primary role as a precursor to 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid and its subsequent application in the synthesis of Doxazosin and other potential therapeutic agents.

Synthetic Applications

The primary utility of this compound in pharmaceuticals lies in its conversion to the corresponding carboxylic acid. This transformation is a critical step in the synthesis of several important drugs.

Synthesis of Doxazosin

Doxazosin is a selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[3][4] The synthesis of Doxazosin prominently features 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid as a key building block. The overall synthetic workflow starting from the carbonitrile is depicted below.

G A This compound B Hydrolysis A->B C 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid B->C D Coupling Reaction C->D F Doxazosin D->F E 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine E->D

Figure 1: Synthetic workflow for Doxazosin.
Potential Synthesis of PARP1 Inhibitors

Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy.[1][5] Specifically, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has shown inhibitory activity against PARP1. While this is a constitutional isomer of the compound derived from this compound, the synthetic strategies and biological relevance of the benzodioxane carboxamide scaffold are noteworthy for researchers in this field.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes a general method for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the cooled mixture over ice and extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate.

  • The aqueous bicarbonate layer contains the sodium salt of the carboxylic acid. Acidify this layer with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.

  • Alternatively, the organic layer from step 4 can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to yield the crude carboxylic acid, which can then be purified by recrystallization.

Note: The reaction conditions (temperature, reaction time, and concentration of acid) may need to be optimized for this specific substrate.

Protocol 2: Synthesis of Doxazosin from 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

This protocol is adapted from patented procedures for the synthesis of Doxazosin.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

  • 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Carbonyl diimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Acetone

  • Standard glassware for synthesis and purification

Procedure:

  • In a reaction vessel, dissolve 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1.1 equivalents) in anhydrous THF.

  • Add a coupling agent such as DCC (1.2 equivalents) or CDI (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, prepare a slurry of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (1 equivalent) in THF.

  • Slowly add the activated carboxylic acid solution to the slurry of the amine with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by HPLC.

  • Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Concentrate the filtrate under reduced pressure to obtain the crude Doxazosin base.

  • Purify the crude product by recrystallization from a suitable solvent such as acetone.

Quantitative Data

Intermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC) (%)Reference
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid180.16>85 (from nitrile)>98General Hydrolysis
Doxazosin451.48~70-90 (from carboxylic acid)>99Patent Literature
CompoundTargetIC₅₀ (µM)Reference
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP15.8[5]

Signaling Pathways

Doxazosin: α1-Adrenergic Receptor Antagonism

Doxazosin functions by blocking the α1-adrenergic receptors, which are G-protein coupled receptors. This blockade prevents the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate.[3][5]

G cluster_0 Cell Membrane Doxazosin Doxazosin Alpha1_R α1-Adrenergic Receptor Doxazosin->Alpha1_R Blocks NE Norepinephrine NE->Alpha1_R Activates Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Figure 2: Doxazosin's mechanism of action.
PARP1 Inhibition

PARP1 inhibitors block the catalytic activity of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6]

G cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates Replication DNA Replication DNA_SSB->Replication Repair Base Excision Repair PARP1->Repair PARP_Inhibitor PARP1 Inhibitor PARP_Inhibitor->PARP1 Inhibits DNA_DSB DNA Double-Strand Break Replication->DNA_DSB HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death Unrepaired HR_Repair->Cell_Death Deficient in some cancer cells

Figure 3: Mechanism of PARP1 inhibition.

Conclusion

This compound is a versatile and important pharmaceutical intermediate. Its primary application involves its conversion to the corresponding carboxylic acid, which is a key component in the synthesis of the widely used drug, Doxazosin. Furthermore, the benzodioxane scaffold is of significant interest in the development of new therapeutic agents, such as PARP1 inhibitors. The protocols and data presented here provide a valuable resource for researchers and scientists in the field of drug discovery and development.

References

application of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in PARP1 inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2,3-Dihydro-1,4-benzodioxine Derivatives in PARP1 Inhibition Studies

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks.[1] Its inhibition has become a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[1] The 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a promising template for the development of novel PARP1 inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study of compounds based on this scaffold, with a focus on its derivatives as PARP1 inhibitors. While direct studies on 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile are not extensively reported in the reviewed literature, a closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a PARP1 inhibitor and serves as a lead compound for further optimization.[1][2]

Mechanism of PARP1 Inhibition

PARP1 is activated by DNA single-strand breaks. Upon activation, it catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP1 inhibitors typically compete with NAD+ for the catalytic domain of PARP1, preventing the synthesis of PAR and trapping PARP1 on the DNA. This trapping leads to the formation of double-strand breaks during DNA replication, which are lethal to cancer cells with deficient homologous recombination repair pathways.

Quantitative Data on PARP1 Inhibition

The following table summarizes the in vitro PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its optimized derivative.

Compound IDChemical NamePARP1 IC50 (µM)
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide (Optimized from scaffold 4)0.082

Data sourced from Shao et al. (2020).[1][2]

Experimental Protocols

This section provides detailed protocols for in vitro assays to determine the inhibitory activity of compounds based on the 2,3-dihydro-1,4-benzodioxine scaffold against PARP1.

Protocol 1: In Vitro Chemiluminescent PARP1 Inhibition Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The inhibitory potential of a compound is determined by the reduction in the chemiluminescent signal.[1]

Materials and Reagents:

  • Recombinant Human PARP1 enzyme

  • Histone H1-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., 2,3-dihydro-1,4-benzodioxine derivative) dissolved in DMSO

  • Positive control (e.g., Olaparib)

  • PBST (Phosphate Buffered Saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Microplate reader with chemiluminescence detection capabilities

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with Histone H1 and block with Blocking Buffer. Wash three times with PBST.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control (Olaparib) in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 25 µL of the diluted test compound or control to the appropriate wells.

    • Add 25 µL of a master mix containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well to initiate the reaction.

    • Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of PARP1 Activity in Cells

This protocol evaluates the effect of the test compound on PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).

Materials and Reagents:

  • Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAR, anti-PARP1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

    • Optionally, induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes) before harvesting to stimulate PARP1 activity.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-PAR, anti-PARP1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • A decrease in the PAR signal in treated cells indicates inhibition of PARP1 activity.

Visualizations

PARP1 Signaling Pathway and Inhibition

PARP1_Signaling cluster_0 DNA Damage Response cluster_1 Inhibition Mechanism DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalysis Inhibition Inhibition of PAR Synthesis PARP1->Inhibition NAD NAD+ NAD->PARP1 Substrate Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Recruitment Scaffold Formation DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor 2,3-Dihydro-1,4-benzodioxine Derivative Inhibitor->PARP1 Binds to Catalytic Domain Trapping PARP1 Trapping on DNA Inhibition->Trapping Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Break Formation Replication_Fork_Collapse->DSB Cell_Death Cell Death in HR-deficient cells (Synthetic Lethality) DSB->Cell_Death

Caption: PARP1 signaling in response to DNA damage and mechanism of inhibition.

Experimental Workflow for PARP1 Inhibitor Screening

Inhibitor_Screening_Workflow Start Start Compound_Prep Prepare Serial Dilutions of 2,3-Dihydro-1,4-benzodioxine Derivative Start->Compound_Prep Assay_Setup Set up In Vitro PARP1 Assay (e.g., Chemiluminescent) Compound_Prep->Assay_Setup Incubation Incubate Reaction Mixture Assay_Setup->Incubation Detection Measure Signal (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Cell_Based_Assay Validate in Cell-Based Assays (e.g., Western Blot for PAR levels) IC50->Cell_Based_Assay End End Cell_Based_Assay->End

Caption: General workflow for screening PARP1 inhibitors in vitro.

Structure-Activity Relationship Logic

SAR_Logic Scaffold 2,3-Dihydro-1,4-benzodioxine Scaffold Lead_Compound Lead Compound: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (IC50 = 5.8 µM) Scaffold->Lead_Compound Identified as PARP1 Inhibitor Modification Scaffold Hopping & Analogue Synthesis Lead_Compound->Modification Subjected to Optimized_Compound Optimized Compound: (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4- dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (IC50 = 0.082 µM) Modification->Optimized_Compound Leads to Improved Potency

Caption: Logic of lead optimization from the benzodioxine scaffold.

References

Application Notes & Protocols: Synthesis of Novel Anti-Inflammatory Agents from 1,4-Benzodioxin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents derived from 1,4-benzodioxin precursors. The following sections detail synthetic protocols, quantitative biological data, and key mechanistic pathways, offering a practical resource for the development of new therapeutics.

Introduction

The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have garnered significant attention for their potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). This document outlines the synthesis of two distinct classes of 1,4-benzodioxin-based anti-inflammatory agents: phenylpiperazine derivatives and carboxylic acid derivatives.

Synthetic Pathways and Experimental Protocols

The synthesis of anti-inflammatory agents from 1,4-benzodioxin precursors can be achieved through straightforward and efficient chemical transformations. Below are detailed protocols for the synthesis of representative compounds.

Synthesis of Phenylpiperazine Derivatives of 1,4-Benzodioxan

Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as potent and selective COX-2 inhibitors.[1] The general synthetic scheme involves the key step of coupling a 1,4-benzodioxan methyl moiety with a substituted phenylpiperazine.

Synthesis_Phenylpiperazine_Derivatives cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 1,4-Benzodioxan-6-carbaldehyde 1,4-Benzodioxan-6-carbaldehyde Reduction Reduction 1,4-Benzodioxan-6-carbaldehyde->Reduction NaBH4, Methanol Substituted Phenylpiperazine Substituted Phenylpiperazine Nucleophilic Substitution Nucleophilic Substitution Substituted Phenylpiperazine->Nucleophilic Substitution K2CO3, Acetonitrile Methanol_Intermediate (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol Reduction->Methanol_Intermediate Chlorination Chlorination Chloride_Intermediate 6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine Chlorination->Chloride_Intermediate Final_Product 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) -4-substituted-phenylpiperazine Nucleophilic Substitution->Final_Product Methanol_Intermediate->Chlorination SOCl2, DCM Chloride_Intermediate->Nucleophilic Substitution

Caption: Synthetic workflow for phenylpiperazine derivatives.

Experimental Protocol: Synthesis of 1-((2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methyl)-4-(4-fluorophenyl)piperazine (Compound 3k) [1]

  • Synthesis of (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanol:

    • To a solution of 1,4-benzodioxan-6-carbaldehyde (1.0 g, 6.09 mmol) in methanol (20 mL), sodium borohydride (0.35 g, 9.14 mmol) was added portion-wise at 0 °C.

    • The reaction mixture was stirred at room temperature for 2 hours.

    • The solvent was removed under reduced pressure, and the residue was diluted with water and extracted with ethyl acetate.

    • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product as a white solid.

  • Synthesis of 6-(Chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine:

    • To a solution of (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol (1.0 g, 5.95 mmol) in dichloromethane (20 mL), thionyl chloride (0.86 mL, 11.9 mmol) was added dropwise at 0 °C.

    • The mixture was stirred at room temperature for 1 hour.

    • The solvent was evaporated to dryness to afford the crude product which was used in the next step without further purification.

  • Synthesis of 1-((2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methyl)-4-(4-fluorophenyl)piperazine:

    • A mixture of 6-(chloromethyl)-2,3-dihydrobenzo[b][1][2]dioxine (0.5 g, 2.68 mmol), 1-(4-fluorophenyl)piperazine (0.53 g, 2.95 mmol), and potassium carbonate (0.74 g, 5.36 mmol) in acetonitrile (20 mL) was refluxed for 8 hours.

    • The reaction mixture was cooled, filtered, and the solvent was evaporated.

    • The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to give the final product.

Synthesis of 2,3-Dihydro-1,4-benzodioxin Carboxylic Acid Derivatives

Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3]

Experimental Protocol: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid [3]

  • Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl methyl ketone:

    • A mixture of 1,4-benzodioxan (10 g, 73.5 mmol) and acetyl chloride (7.8 mL, 110 mmol) in carbon disulfide was treated with anhydrous aluminum chloride (14.7 g, 110 mmol) at 0°C.

    • The mixture was stirred at room temperature for 2 hours and then refluxed for 1 hour.

    • The reaction was quenched with ice and concentrated hydrochloric acid. The organic layer was separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated.

  • Willgerodt-Kindler Reaction:

    • A mixture of 2,3-dihydro-1,4-benzodioxin-6-yl methyl ketone (5 g, 28.1 mmol), sulfur (1.8 g, 56.2 mmol), and morpholine (4.9 mL, 56.2 mmol) was heated at 130°C for 8 hours.

    • The resulting thiomorpholide was hydrolyzed by refluxing with a mixture of acetic acid, sulfuric acid, and water for 12 hours.

    • The reaction mixture was poured into ice water, and the precipitate was filtered, washed with water, and recrystallized from ethanol/water to yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.

Quantitative Anti-Inflammatory Activity

The anti-inflammatory potential of the synthesized benzodioxin derivatives was evaluated using in vitro and in vivo assays. The results are summarized in the tables below.

In Vitro COX-1 and COX-2 Inhibition

The ability of the compounds to inhibit COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory mechanism.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3k [1]>1000.15>667
Celecoxib [1]150.04375

Data presented for a representative phenylpiperazine derivative (3k) and a standard COX-2 inhibitor.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This assay assesses the ability of a compound to reduce acute inflammation in an animal model.

CompoundDose (mg/kg)% Inhibition of Edema (3h)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid [3]5045
Ibuprofen [3][4]5048
Compound 1 [4]5047
Compound (S)-2 [4]5055
Compound 14 [4]5052
Compound 17 [4]5062

Data presented for representative carboxylic acid derivatives and ibuprofen as a reference drug. Compounds 1, (S)-2, 14, and 17 are substituted derivatives containing the 1,4-benzodioxine or pyrrole nucleus.[4]

Mechanism of Action: COX-2 Inhibition Signaling Pathway

The primary mechanism of anti-inflammatory action for many of these benzodioxin derivatives is the selective inhibition of COX-2. This enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes to COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Benzodioxin_Derivative 1,4-Benzodioxin Derivatives (e.g., Compound 3k) Benzodioxin_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies indicate that the nature and position of substituents on the 1,4-benzodioxin ring and its appended functionalities play a crucial role in determining anti-inflammatory potency and selectivity. For instance, in the phenylpiperazine series, substitutions on the phenyl ring attached to the piperazine moiety significantly influence COX-2 inhibitory activity.[1] For the carboxylic acid derivatives, the position of the acetic acid group is critical, with substitution at the 6-position of the benzodioxin ring showing optimal activity.[5]

Conclusion

1,4-Benzodioxin derivatives represent a promising class of precursors for the development of novel anti-inflammatory agents. The synthetic routes are well-established and efficient, leading to compounds with potent in vitro and in vivo activities. Notably, certain derivatives exhibit high selectivity for COX-2, suggesting a favorable safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Further optimization of these scaffolds based on the provided data and protocols could lead to the discovery of new clinical candidates for the treatment of inflammatory disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of catechol with 2,3-dibromopropionitrile in the presence of a base. The reaction proceeds via a double nucleophilic substitution where the two hydroxyl groups of catechol displace the two bromine atoms.

Q2: What are the key factors that influence the yield of this synthesis?

A2: Several factors can significantly impact the yield of the reaction:

  • Choice of Base: The strength and type of base are crucial for the deprotonation of catechol.

  • Solvent: The polarity and aprotic/protic nature of the solvent can affect reaction rates and selectivity.

  • Reaction Temperature: Temperature influences the rate of both the desired reaction and potential side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation or side product formation.

  • Use of a Phase-Transfer Catalyst (PTC): A PTC can significantly enhance the reaction rate and yield, especially in biphasic systems.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reactions that can decrease the yield of the desired product include:

  • Incomplete Cyclization: Formation of the mono-alkylated intermediate, 2-(2-hydroxyphenoxy)-3-bromopropionitrile, which may not cyclize efficiently.

  • Polymerization: Catechol and/or the product can undergo polymerization under basic conditions.

  • C-Alkylation: The phenoxide ions of catechol can undergo C-alkylation in addition to the desired O-alkylation, leading to undesired isomers.

  • Elimination Reactions: The alkyl halide, 2,3-dibromopropionitrile, can undergo elimination reactions in the presence of a strong base, forming unsaturated byproducts.

Q4: How can Phase-Transfer Catalysis (PTC) improve the yield?

A4: Phase-Transfer Catalysis (PTC) can be highly effective in improving the yield of this synthesis for several reasons:

  • It facilitates the transfer of the catecholate dianion from the solid or aqueous phase to the organic phase where the 2,3-dibromopropionitrile is dissolved.

  • This increases the concentration of the reactive nucleophile in the organic phase, accelerating the rate of the desired SN2 reaction.

  • PTC can allow for the use of milder reaction conditions (e.g., lower temperatures) and less expensive inorganic bases.

  • It can help to suppress side reactions by promoting the desired reaction pathway.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of catechol. 2. Low reactivity of 2,3-dibromopropionitrile. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and anhydrous. 2. Check the purity of 2,3-dibromopropionitrile. 3. Gradually increase the reaction temperature, monitoring for product formation and side products by TLC or GC.
Formation of a Significant Amount of Mono-alkylated Intermediate 1. Insufficient base. 2. Short reaction time. 3. Steric hindrance preventing the second alkylation.1. Use a stoichiometric excess of the base (at least 2 equivalents). 2. Increase the reaction time and monitor the disappearance of the intermediate. 3. Consider using a higher temperature or a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the second cyclization step.
Presence of Polymeric Byproducts 1. Reaction temperature is too high. 2. Use of a very strong base in high concentration. 3. Presence of oxygen which can lead to oxidative polymerization of catechol.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃) or add the strong base portion-wise. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Isomeric Byproducts (C-alkylation) The phenoxide ion attacks the alkyl halide through a carbon atom of the aromatic ring instead of the oxygen atom.This is generally a minor side reaction in this specific synthesis but can be influenced by the solvent. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.
Low Yield with Phase-Transfer Catalyst 1. Inappropriate choice of PTC. 2. Insufficient amount of PTC. 3. Poor stirring in a biphasic system.1. Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are commonly effective. Experiment with different quaternary ammonium salts. 2. Use a catalytic amount of PTC, typically 5-10 mol%. 3. Ensure vigorous stirring to maximize the interfacial area between the two phases.

Data Presentation

Table 1: Comparison of Different Bases on the Yield of 2,3-Dihydro-1,4-benzodioxine Derivatives

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
K₂CO₃DMF8012~70-80General Williamson Ether Synthesis Protocols
NaHTHF65 (reflux)8>85General Williamson Ether Synthesis Protocols
Cs₂CO₃Acetonitrile80 (reflux)6>90General Williamson Ether Synthesis Protocols

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from typical Williamson ether synthesis procedures for similar compounds.

Table 2: Effect of Phase-Transfer Catalyst on the Yield of Williamson Ether Synthesis

CatalystConditionsYield (%)
NoneK₂CO₃, DMF, 80°C, 12h~70
TBAB (5 mol%)K₂CO₃, Toluene/H₂O, 80°C, 6h>85
TBAI (5 mol%)K₂CO₃, Toluene/H₂O, 80°C, 6h>90

Note: This table illustrates the potential yield improvement with PTC based on general principles of Williamson ether synthesis. Specific yields for the target molecule may vary.

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

  • Reagents and Setup:

    • Catechol (1.0 eq)

    • 2,3-Dibromopropionitrile (1.05 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen inlet.

  • Procedure: a. To a dried round-bottom flask under a nitrogen atmosphere, add catechol and anhydrous DMF. b. Stir the mixture until the catechol is fully dissolved. c. Add anhydrous potassium carbonate to the solution. d. Heat the mixture to 80°C with vigorous stirring. e. Slowly add 2,3-dibromopropionitrile to the reaction mixture. f. Maintain the reaction at 80°C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC). g. After completion, cool the reaction mixture to room temperature. h. Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)

  • Reagents and Setup:

    • Catechol (1.0 eq)

    • 2,3-Dibromopropionitrile (1.05 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

    • Toluene

    • Water

    • Round-bottom flask, mechanical stirrer, heating mantle, and condenser.

  • Procedure: a. To a round-bottom flask, add catechol, toluene, and water (in a 1:1 volume ratio to toluene). b. Add potassium carbonate and tetrabutylammonium bromide to the mixture. c. Stir the biphasic mixture vigorously with a mechanical stirrer. d. Heat the mixture to 80°C. e. Add 2,3-dibromopropionitrile to the reaction mixture. f. Maintain the reaction at 80°C for 6 hours with vigorous stirring. g. Monitor the reaction progress by TLC. h. After completion, cool the mixture and separate the organic layer. i. Extract the aqueous layer with toluene. j. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. k. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Catechol Catechol Reaction Williamson Ether Synthesis (Cyclization) Catechol->Reaction Dibromo 2,3-Dibromopropionitrile Dibromo->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Sol1a Increase Reaction Time/Temp Cause1->Sol1a Action Sol1b Use Stronger Base Cause1->Sol1b Action Sol2a Optimize Temperature Cause2->Sol2a Action Sol2b Use PTC Cause2->Sol2b Action Sol3a Check Reagent Purity Cause3->Sol3a Action

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile using column chromatography.

Troubleshooting and FAQs

This section addresses common issues encountered during the column chromatography of this compound and related compounds.

Q1: What is a good starting solvent system (eluent) for the purification of this compound on silica gel?

A1: A common and effective starting point is a binary solvent system consisting of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] A typical initial ratio to try is in the range of 9:1 to 8:2 (hexane:ethyl acetate).[1] The polarity can then be gradually increased by adding more ethyl acetate to achieve optimal separation.

Q2: How do I determine the most suitable solvent system for my specific crude product?

A2: The best method for determining the optimal solvent system is to first run a Thin Layer Chromatography (TLC) analysis.[1] By testing various solvent mixtures on a TLC plate spotted with your crude material, you can identify the system that provides the best separation between your desired compound and impurities. The ideal eluent will give your product an Rf value between 0.2 and 0.4.[1]

Q3: My compound is not moving down the column, or the Rf value is too low. What should I do?

A3: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of your solvent system.[2] For instance, if you are using a 9:1 hexane:ethyl acetate mixture, you can try changing to an 8:2 or 7:3 ratio. This will increase the eluting power of the mobile phase and move your compound down the column.

Q4: My compound is eluting too quickly with the solvent front (high Rf value). How can I fix this?

A4: A high Rf value indicates that the eluent is too polar. You need to decrease the polarity of the mobile phase.[2] For example, if you are using a 7:3 hexane:ethyl acetate mixture, try switching to a 9:1 or even a pure hexane system to achieve better retention on the silica gel.

Q5: I am seeing poor separation between my product and an impurity (overlapping spots on TLC). What are my options?

A5: Poor separation can be addressed in several ways:

  • Optimize the Solvent System: Test different solvent combinations using TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve selectivity.

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation.[3] Use a larger column or reduce the amount of crude material.

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Slow Down the Elution: For flash chromatography, reducing the pressure can sometimes improve resolution.

Q6: My compound is streaking or "tailing" on the TLC plate and in the column. What causes this and how can I prevent it?

A6: Tailing is often caused by the compound interacting too strongly with the acidic silica gel, especially if your compound has basic functional groups.[4] While this compound is not strongly basic, impurities could be. To mitigate this, you can:

  • Add a small amount (0.5-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel.[4]

  • Ensure your sample is loaded in a concentrated band and is not too dilute.

Q7: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can be done?

A7: To check for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour before developing. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[2] In this case, you could:

  • Use deactivated or neutral silica gel.[2]

  • Work quickly and keep the column cold.

  • Consider alternative purification methods like recrystallization or preparative HPLC.

Q8: What is the best way to load my sample onto the column?

A8: There are two primary methods for loading your sample:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often results in better separation.[5]

  • Wet Loading: Dissolve the crude material in the smallest possible volume of the eluent.[1] Using a pipette, carefully add this solution to the top of the column, allowing it to adsorb into the silica bed without disturbing the surface.[1]

Data Presentation

The following table provides a summary of typical solvent systems used for the purification of benzodioxine derivatives, which can serve as a starting point for optimization.

Stationary PhaseEluent SystemRatio (v/v)Typical Rf RangeReference
Silica GelHexane / Ethyl Acetate9:1 to 7:30.2 - 0.5[1]
Silica GelCyclohexane / Ethyl Acetate95:5 to 9:10.2 - 0.4[6]
Silica GelPetroleum Ether / Ethyl Acetate4:1 to 1:1Varies[7]

Experimental Protocol

This protocol details a standard procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Washed sand

  • Beakers, flasks, and collection test tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates with different ratios of hexane and ethyl acetate. The ideal system will give the target compound an Rf of ~0.3.[1]

  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small portion of silica gel to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top layer of sand in the column.

  • Elution:

    • Gently add the eluent to the top of the column, taking care not to disturb the top layer.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

    • If a gradient elution is needed, gradually increase the proportion of ethyl acetate in the hexane.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Spot several fractions on a single TLC plate along with your crude starting material and a pure standard if available.

  • Isolation:

    • Combine the fractions that contain only the pure desired compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

Troubleshooting_Workflow start Start: Purification Issue problem Identify the Problem start->problem no_elution No/Slow Elution (Low Rf) problem->no_elution Compound Stuck? fast_elution Fast Elution (High Rf) problem->fast_elution Too Fast? poor_sep Poor Separation problem->poor_sep Overlapping Bands? streaking Streaking/Tailing problem->streaking Tailing Bands? inc_polarity Increase Solvent Polarity no_elution->inc_polarity dec_polarity Decrease Solvent Polarity fast_elution->dec_polarity optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load repack Repack Column poor_sep->repack streaking->reduce_load add_modifier Add Modifier (e.g., 1% Et3N) streaking->add_modifier end Successful Purification inc_polarity->end dec_polarity->end optimize_solvent->end reduce_load->end repack->end add_modifier->end

References

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a variation of the Williamson ether synthesis, involving the reaction of catechol with 2,3-dibromopropionitrile in the presence of a base. This reaction proceeds via a double intramolecular SN2 reaction to form the dioxin ring.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • C-alkylation: The phenoxide intermediate can undergo alkylation on the aromatic ring instead of the oxygen atoms.

  • Elimination: The 2,3-dibromopropionitrile can undergo base-induced elimination to form acrylonitrile derivatives.

  • Hydrolysis of the nitrile group: Under strongly basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[1][2][3][4][5]

  • Polymerization: Catechol can be susceptible to oxidation and polymerization under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate, to distinguish the starting materials from the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the typical purification methods for the final product?

A4: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be used for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough to deprotonate catechol sufficiently. 2. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. 3. Poor Quality Reagents: Starting materials may be impure or degraded. 4. Presence of Water: Moisture can quench the base and interfere with the reaction.1. Use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). 2. Gradually increase the reaction temperature, monitoring for the formation of side products. A typical range is 50-80 °C. 3. Ensure the purity of catechol and 2,3-dibromopropionitrile. Purify catechol by sublimation or recrystallization if necessary. 4. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a Major Side Product 1. C-Alkylation: Use of protic solvents can favor C-alkylation.[6] 2. Elimination Products: A highly hindered or strong base, along with high temperatures, can promote elimination. 3. Nitrile Hydrolysis: Prolonged reaction times at high temperatures in the presence of a strong base and water can lead to hydrolysis of the nitrile group.[1][2][3][4][5]1. Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.[6] 2. Use a less hindered base like potassium carbonate. Maintain a moderate reaction temperature. 3. Keep the reaction time to a minimum once the starting material is consumed (as monitored by TLC). Ensure anhydrous conditions to minimize hydrolysis.
Formation of a Dark, Tarry Substance Oxidation and Polymerization of Catechol: Catechol is sensitive to oxidation, especially in the presence of base and air.1. Degas the solvent before use. 2. Run the reaction under an inert atmosphere (nitrogen or argon). 3. Add the base to the catechol solution at a lower temperature before heating.
Difficulty in Product Purification Co-eluting Impurities: Side products may have similar polarities to the desired product.1. Optimize the reaction conditions to minimize the formation of side products. 2. Try a different solvent system for column chromatography. 3. Consider derivatizing the product to change its polarity for easier separation, followed by removal of the protecting group.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Catechol

  • 2,3-Dibromopropionitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add catechol (1.0 eq) and anhydrous DMF.

  • Stir the solution and add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to 60-70 °C and stir for 30 minutes.

  • Add a solution of 2,3-dibromopropionitrile (1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Maintain the reaction temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Catechol Catechol Intermediate Phenoxide Intermediate Catechol->Intermediate + Base Dibromopropionitrile 2,3-Dibromopropionitrile Product This compound Dibromopropionitrile->Product Intramolecular Sɴ2 Cyclization Elimination Elimination Byproduct Dibromopropionitrile->Elimination + Base (strong, hindered) Base Base (e.g., K₂CO₃) Intermediate->Product Intramolecular Sɴ2 Cyclization C_Alkylation C-Alkylated Byproduct Intermediate->C_Alkylation C-Alkylation (favored in protic solvents) Hydrolysis Hydrolysis Byproduct (Amide/Carboxylic Acid) Product->Hydrolysis H₂O / Base (harsh conditions)

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield: - Check base strength - Increase temperature - Verify reagent quality - Ensure anhydrous conditions Check_Yield->Troubleshoot_Yield Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Purity Troubleshoot Purity: - Optimize solvent - Use milder base/temp - Minimize reaction time - Optimize purification Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Yield->Start Troubleshoot_Purity->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Resolving Enantiomers of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile.

Experimental Protocols

Detailed methodologies for common resolution techniques are provided below. While these protocols are based on closely related 2,3-dihydro-1,4-benzodioxane derivatives, they serve as a strong starting point for the resolution of the target carbonitrile compound.

Method 1: Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to preferentially react with one enantiomer in a racemic mixture. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used for the hydrolysis or transesterification of related ester derivatives.[1][2] For the carbonitrile, a preliminary conversion to the corresponding methyl ester (methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate) is typically required before enzymatic resolution.

Protocol:

  • Substrate Preparation: Synthesize the racemic methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate from the corresponding carbonitrile.

  • Reaction Setup:

    • Dissolve the racemic methyl ester in a suitable organic solvent (e.g., toluene).

    • Add a cosolvent, such as n-butanol (e.g., 20% v/v), which can also act as an acyl acceptor.[1]

    • Add the immobilized lipase (e.g., Novozyme 435 - CALB).

  • Incubation:

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).[1]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via chiral HPLC.

  • Termination and Separation:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • The mixture will contain one enantiomer of the unreacted ester and the product (e.g., the hydrolyzed carboxylic acid or the transesterified butyl ester).

    • Separate the unreacted ester from the product using standard techniques like column chromatography or liquid-liquid extraction.

  • Analysis: Determine the enantiomeric excess (ee%) of the separated, unreacted starting material and the product using chiral HPLC.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is a powerful analytical and preparative technique.[3][4] Polysaccharide-based columns are often effective for this class of compounds.[5]

Protocol:

  • Column Selection:

    • Choose a suitable chiral stationary phase. Columns like Phenomenex Lux Cellulose-1 or Daicel Chiralpak series are good starting points.[5][6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[5][6]

    • A common starting composition is 90:10 (v/v) n-hexane:isopropanol.[5]

    • Degas the mobile phase by sonication before use.[5]

  • Sample Preparation:

    • Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 0.5-1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[5]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).[6]

    • Set the UV detection wavelength (e.g., 254 nm).[7]

    • Inject the sample (e.g., 20 µL).[5]

  • Optimization: If separation is not optimal, adjust the mobile phase composition (ratio of hexane to alcohol), change the alcohol modifier (isopropanol vs. ethanol), or modify the flow rate.

Method 3: Classical Resolution via Diastereomeric Derivatives

This method involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can often be separated by crystallization or chromatography.

Protocol:

  • Substrate Preparation: Hydrolyze the racemic this compound to the corresponding carboxylic acid.

  • Diastereomer Formation:

    • React the racemic carboxylic acid with an enantiomerically pure chiral amine, such as (S)-(-)-α-phenylethylamine, to form diastereomeric amide salts.[5][8]

    • The reaction is typically carried out in a suitable solvent like methanol or ethanol.

  • Separation of Diastereomers:

    • Separate the diastereomers. Fractional crystallization is the most common method. This involves dissolving the diastereomeric salt mixture in a hot solvent and allowing it to cool slowly. One diastereomer will preferentially crystallize.

    • Alternatively, the diastereomeric mixture can be separated using standard silica gel chromatography.[8]

  • Regeneration of Enantiomers:

    • After separating the diastereomers, hydrolyze the purified diastereomeric salt (e.g., with an aqueous acid like HCl) to regenerate the enantiomerically pure carboxylic acid.[9]

    • The chiral resolving agent can often be recovered from the aqueous layer.

  • Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC or by measuring its specific optical rotation.

Data Presentation

Quantitative data from resolution experiments should be organized for clear comparison.

Table 1: Chiral HPLC Separation Data

ParameterValue
ColumnPhenomenex Lux 3µ Cellulose-1
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (Enantiomer 1)25.2 min[1]
Retention Time (Enantiomer 2)27.1 min[1]
Resolution (Rs)> 1.5

Table 2: Enzymatic Resolution Performance

ParameterResult
EnzymeCandida antarctica Lipase B (CALB)
SubstrateRacemic methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Conversion~50%
Enantiomeric Excess (ee%) of Substrate> 97%[1]
Enantiomeric Ratio (E)278[1][10]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis racemate Racemic Ester Substrate reaction_vessel Reaction Mixture (Stirring at 30-40°C) racemate->reaction_vessel enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction_vessel solvent Organic Solvent + Co-solvent solvent->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration After ~50% conversion separation Chromatographic Separation filtration->separation product Enriched Product (e.g., Acid) separation->product unreacted Enriched Substrate (Ester) separation->unreacted hplc Chiral HPLC Analysis (Determine ee%) product->hplc unreacted->hplc

Caption: Workflow for Enzymatic Kinetic Resolution.

G cluster_prep Preparation cluster_hplc HPLC System cluster_output Output sample_prep Dissolve Racemic Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample injector Injector filter_sample->injector Inject column Chiral Stationary Phase (CSP) Column injector->column Mobile Phase Flow detector UV Detector column->detector Separated Enantiomers chromatogram Chromatogram detector->chromatogram data_analysis Data Analysis (Peak Integration, Rs) chromatogram->data_analysis

Caption: Workflow for Chiral HPLC Analysis.

G cluster_react Step 1: Diastereomer Formation cluster_sep Step 2: Separation cluster_regen Step 3: Regeneration & Analysis racemic_acid Racemic Carboxylic Acid reaction Reaction in Solvent racemic_acid->reaction chiral_amine Pure Chiral Amine (e.g., (S)-Phenylethylamine) chiral_amine->reaction diastereomers Mixture of Diastereomeric Salts reaction->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation diastereomer1 Pure Diastereomer 1 separation->diastereomer1 diastereomer2 Pure Diastereomer 2 separation->diastereomer2 hydrolysis Acid Hydrolysis diastereomer1->hydrolysis enantiomer1 Pure Enantiomer 1 hydrolysis->enantiomer1 hplc Chiral HPLC Analysis (Confirm Purity) enantiomer1->hplc

Caption: Workflow for Classical Resolution.

Troubleshooting Guides

Enzymatic Resolution

  • Q: My enzymatic reaction is very slow or stalls before 50% conversion. What can I do?

    • A: Increase the amount of enzyme used. Check the enzyme's activity, as it may have degraded during storage. You can also try increasing the reaction temperature slightly (e.g., from 30°C to 40°C), but be aware that higher temperatures can sometimes decrease enantioselectivity. Ensure your solvents are anhydrous, as water can affect lipase activity in organic media.

  • Q: The enantiomeric excess (ee%) of my product is low. How can I improve it?

    • A: Low ee% is often due to the reaction going past the ideal 50% conversion mark, which allows the less-favored enantiomer to react.[2] Monitor the reaction more closely and stop it as close to 50% conversion as possible. Alternatively, try a different lipase or a different cosolvent, as these can significantly impact the enantioselectivity (E value) of the reaction.

Chiral HPLC

  • Q: I am not seeing any separation of my enantiomers (only one peak). What should I try first?

    • A: First, confirm you are using a chiral column. If so, the primary issue is likely the mobile phase. Adjust the ratio of your non-polar solvent to your alcohol modifier (e.g., from 90:10 to 95:5 or 80:20 n-hexane:isopropanol). If that doesn't work, try a different alcohol modifier (e.g., switch from isopropanol to ethanol). If you still see no separation, you may need to try a different type of chiral stationary phase.[6]

  • Q: My peaks are broad or show significant tailing. How can I improve the peak shape?

    • A: Poor peak shape can be caused by several factors. Try lowering the flow rate. Ensure your sample is fully dissolved in the mobile phase and not overloaded on the column (try injecting a more dilute sample). For acidic or basic compounds, adding a small amount of an additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acids, or 0.1% diethylamine for bases) can dramatically improve peak shape.[6]

Classical Resolution

  • Q: I'm having trouble getting my diastereomeric salts to crystallize. What are my options?

    • A: Crystallization can be challenging. Try different solvents or solvent mixtures. Use techniques like slow evaporation, or seeding the solution with a tiny crystal from a previous attempt. If crystallization remains unsuccessful, separation of the diastereomers by silica gel column chromatography is a viable alternative.[8]

  • Q: After hydrolysis, the enantiomeric purity of my final product is lower than expected. Why?

    • A: This indicates that the separation of the diastereomers was incomplete. The crystallized salt may have contained impurities of the other diastereomer. Try recrystallizing the diastereomeric salt one or more times to improve its purity before proceeding to the hydrolysis step. Also, be aware that some chiral compounds can racemize under harsh (e.g., strongly acidic or basic) hydrolysis conditions.[5]

Frequently Asked Questions (FAQs)

  • Q1: Why is the resolution of enantiomers important for this compound?

    • A1: The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in many biologically active molecules.[11] Often, the biological activity (e.g., binding to a receptor or enzyme) is highly dependent on the stereochemistry at the C2 position, with one enantiomer being significantly more active or having a different pharmacological profile than the other.[1] Regulatory agencies like the FDA now often require the development of single-enantiomer drugs to improve efficacy and reduce side effects.[12]

  • Q2: Which resolution method is best for large-scale production?

    • A2: For large-scale (preparative) work, classical resolution via diastereomeric salt crystallization is often preferred due to its cost-effectiveness and scalability. However, if crystallization is difficult, preparative chiral HPLC or simulated moving bed (SMB) chromatography can be excellent, though more expensive, alternatives. Enzymatic resolutions are also scalable and are considered a "green" chemistry approach.[2]

  • Q3: Can I use these methods for other derivatives of 2,3-dihydro-1,4-benzodioxine?

    • A3: Yes, the principles outlined here are generally applicable to other 2-substituted 2,3-dihydro-1,4-benzodioxine derivatives. However, the optimal conditions (e.g., specific chiral column, enzyme, or resolving agent) will likely need to be re-evaluated and optimized for each new compound.

  • Q4: What is an "enantiomeric ratio (E)" in enzymatic resolution?

    • A4: The enantiomeric ratio, or E-value, is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (typically >100) indicates excellent selectivity and means that high enantiomeric excess can be achieved in a reasonable yield.[2] An E-value of 1 means the enzyme does not discriminate between the enantiomers at all.

References

Technical Support Center: Stability of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in acidic environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound under acidic conditions?

A1: Under acidic conditions, the nitrile group of this compound is expected to undergo hydrolysis. This is a well-established reaction for nitriles.[1][2][3] The process typically proceeds in two main stages: first, the conversion of the nitrile to a primary amide intermediate (2,3-Dihydro-1,4-benzodioxine-2-carboxamide), followed by the hydrolysis of the amide to the corresponding carboxylic acid (2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid).[1][3]

Q2: What are the typical reagents and conditions that promote the acidic hydrolysis of this compound?

A2: Acid-catalyzed hydrolysis of nitriles generally requires a strong acid and elevated temperatures.[4] Common conditions include refluxing with aqueous mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] Weaker acids like acetic acid can also be used, often at higher temperatures and pressures.[4][5]

Q3: Is the benzodioxine ring system stable under these acidic conditions?

A3: The 2,3-dihydro-1,4-benzodioxine ring is generally stable under many acidic conditions used for nitrile hydrolysis. However, extremely harsh conditions (e.g., very high acid concentrations and prolonged heating) could potentially lead to ether cleavage, though this is not the primary degradation pathway for the nitrile functional group.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC).[6][7] A stability-indicating HPLC method can separate the parent compound from its degradation products (the amide intermediate and the final carboxylic acid). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.[7]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Solution
Inconsistent degradation rates in experiments. Fluctuation in temperature or pH.Ensure precise control of temperature using a calibrated heating block or water bath. Use buffered solutions to maintain a constant pH throughout the experiment.
Difficulty in separating the parent compound, amide, and carboxylic acid by HPLC. Suboptimal HPLC method parameters.Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), trying a different column stationary phase, or modifying the gradient elution profile.[6]
Observation of unexpected peaks in the chromatogram. Potential side reactions or impurities in the starting material.Characterize the unknown peaks using LC-MS or NMR to identify potential minor degradation pathways or impurities. Ensure the purity of the starting material before initiating stability studies.
Precipitation of the compound or degradation products during the experiment. Poor solubility in the acidic medium.Increase the proportion of a co-solvent (e.g., acetonitrile, methanol) if compatible with the reaction conditions. Ensure the concentration of the compound is below its solubility limit in the chosen solvent system.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under forced acidic degradation conditions. This data is illustrative and intended to provide a general expectation of the compound's behavior. Actual results will vary based on specific experimental conditions.

Condition Time (hours) This compound (%) 2,3-Dihydro-1,4-benzodioxine-2-carboxamide (%) 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (%) Total Degradation (%)
0.1 M HCl at 60°C0100.00.00.00.0
485.212.12.714.8
871.520.38.228.5
1258.925.615.541.1
2435.128.336.664.9
1 M HCl at 60°C0100.00.00.00.0
462.728.98.437.3
838.435.126.561.6
1221.330.548.278.7
245.215.879.094.8

Key Experimental Protocols

Protocol for Forced Acidic Degradation Study

Objective: To evaluate the stability of this compound under acidic stress and to identify its primary degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 1 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation:

    • For each time point, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Prepare a parallel set of samples using 1 M HCl.

  • Incubation: Place the vials in a heating block or water bath set to 60°C.

  • Time Points: Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Sample Quenching: Immediately neutralize the withdrawn samples with an appropriate amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a time-zero (unstressed) sample to identify and quantify the parent compound and any degradation products.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential acidic degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the λmax of the parent compound)

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope, mobile phase composition, and flow rate to achieve a resolution (Rs) of greater than 1.5 between the parent peak and all degradation product peaks.

Degradation Pathway Visualization

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

G A This compound B Protonated Nitrile A->B + H⁺ C Imidic Acid Intermediate B->C + H₂O - H⁺ D 2,3-Dihydro-1,4-benzodioxine-2-carboxamide C->D Tautomerization E Protonated Amide D->E + H⁺ F Tetrahedral Intermediate E->F + H₂O G 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid F->G - NH₄⁺

Caption: Acid-catalyzed hydrolysis of this compound.

The following diagram illustrates a typical experimental workflow for assessing the stability of the compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of This compound C Mix and Aliquot A->C B Acidic Solution (e.g., 0.1 M HCl) B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Sample at Time Points (0, 4, 8, 12, 24h) D->E F Neutralize and Dilute E->F G HPLC Analysis F->G H Data Interpretation G->H

Caption: Experimental workflow for forced degradation studies.

References

common impurities in commercial 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and use of commercial 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in commercial batches of this compound?

A1: Commercial this compound, often synthesized via a Williamson ether synthesis, may contain several types of impurities. These can include unreacted starting materials such as catechol and a dihalogenated propionitrile derivative. By-products from the reaction are also a common source of impurities, including mono-alkylated catechol and potential polymeric substances. Additionally, residual solvents, reagents like bases used for the synthesis, and degradation products such as the corresponding carboxylic acid or amide from nitrile hydrolysis may be present.

Q2: A commercial supplier lists the purity of this compound as ~95%. What could the remaining 5% consist of?

A2: The remaining percentage in a commercial batch with ~95% purity likely consists of a mixture of the impurities mentioned in Q1. The exact composition can vary between batches and suppliers. The most probable impurities are unreacted catechol and by-products from the synthesis. It is also possible to have small amounts of residual solvents used during the manufacturing and purification processes.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool.

Q4: What are the storage recommendations for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption, which could lead to hydrolysis of the nitrile group. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities such as unreacted starting materials, by-products, or degradation products.1. Run a blank injection of your solvent to rule out solvent contamination. 2. If possible, obtain reference standards for likely impurities (e.g., catechol) to confirm their presence by retention time matching. 3. Use a mass spectrometer detector (LC-MS) to obtain mass information on the unknown peaks for identification. 4. Consider re-purification of the material using column chromatography or recrystallization if the impurity levels are affecting your experiment.
Inconsistent experimental results Variable purity between different batches of the compound.1. Always record the lot number of the compound used in your experiments. 2. Perform a purity check (e.g., by HPLC) on each new batch before use. 3. If significant batch-to-batch variability is observed, consider purchasing from a supplier who provides a detailed certificate of analysis with impurity profiles.
Poor solubility in a specific solvent The presence of insoluble impurities.1. Filter the solution through a 0.45 µm syringe filter before use. 2. Try sonicating the solution to aid dissolution. 3. If the issue persists, consider purifying the compound.
pH of the solution changes upon dissolving the compound Presence of acidic or basic impurities (e.g., residual acid from workup or unreacted basic catalyst).1. Measure the pH of the solution after dissolving the compound. 2. If necessary, neutralize the solution with a dilute acid or base that will not interfere with your experiment. 3. For sensitive applications, re-purification of the compound is recommended.

Summary of Potential Impurities

Impurity Type Potential Compounds Typical Analytical Observation
Starting Materials Catechol, 2,3-DihalopropionitrileDistinct peaks in HPLC and GC-MS, characteristic signals in NMR.
By-products Mono-alkylated catechol, Polymeric materialsAdditional peaks in HPLC, potential broad humps in NMR for polymers.
Reagents Residual base (e.g., K₂CO₃), Solvents (e.g., DMF, Acetonitrile)May not be UV active in HPLC but can be detected by GC-MS or specific ion chromatography. Characteristic solvent peaks in NMR.
Degradation Products 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-2-carboxamidePeaks with different retention times in HPLC, changes in the nitrile peak in IR spectroscopy, and corresponding acid/amide signals in NMR.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Dissolve a known amount of the commercial sample in the same solvent as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at a suitable wavelength (e.g., 275 nm).

    • Column Temperature: 25 °C.

  • Analysis: Inject the blank, standards, and sample. The purity can be estimated by the area percentage of the main peak.

Impurity Identification and Resolution Workflow

Impurity_Workflow cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Troubleshooting & Resolution cluster_3 Final Action start Receive Commercial This compound purity_check Perform Purity Check (e.g., HPLC, GC-MS, NMR) start->purity_check decision Purity Meets Experimental Requirements? purity_check->decision identify_impurities Identify Impurities (LC-MS, NMR, Reference Standards) decision->identify_impurities No proceed Proceed with Experiment decision->proceed Yes purify Purify Compound (Column Chromatography, Recrystallization) identify_impurities->purify re_analyze Re-analyze Purity purify->re_analyze re_analyze->decision contact_supplier Contact Supplier for Replacement or Refund re_analyze->contact_supplier Purification Fails

Caption: Workflow for identifying and resolving impurity issues.

Technical Support Center: Chiral HPLC Separation of Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of benzodioxane derivatives.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when developing a chiral separation method for a new benzodioxane derivative?

A1: The most effective starting point is a systematic screening approach. Begin by testing your compound on a few complementary chiral stationary phases (CSPs). Polysaccharide-based columns, such as those derived from cellulose or amylose, are highly effective for a broad range of compounds and serve as an excellent starting point.[1] For the initial screening, use a standard set of mobile phases. In normal-phase HPLC, a common starting point is a mixture of an alkane like n-hexane and an alcohol modifier such as isopropanol or ethanol.[1]

Q2: What is a typical mobile phase composition for normal-phase chiral separation of benzodioxane derivatives?

A2: For normal-phase separations, the mobile phase generally consists of a non-polar primary solvent, like n-hexane or n-heptane, combined with a polar organic modifier, which is typically an alcohol such as isopropanol (IPA), ethanol (EtOH), or methanol (MeOH). A common starting ratio for screening is 90:10 (v/v) of the alkane to the alcohol.[1]

Q3: When is it necessary to use an additive in the mobile phase?

A3: Additives are crucial when dealing with acidic or basic analytes to improve peak shape and resolution. For basic compounds, a small amount of a basic additive like diethylamine (DEA) is often used. For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) is beneficial.[2] The concentration of these additives is typically low, around 0.1% (v/v).

Q4: Can temperature be adjusted to improve the separation?

A4: Yes, temperature is a critical parameter in chiral separations. Lowering the temperature often improves chiral separation; however, the effect can be compound-specific.[3] In some cases, sub-ambient temperatures can enhance resolution, but for other compounds, elevated temperatures might be necessary to improve peak shape and reduce analysis time.[4][5] It is a parameter that should be optimized during method development.

Q5: What should I do if my benzodioxane derivative is not soluble in the normal-phase mobile phase?

A5: If solubility is an issue, you might consider reversed-phase or polar organic modes of separation. Polysaccharide-based CSPs are also available for these modes.[6][7] In reversed-phase, typical mobile phases consist of acetonitrile or methanol with aqueous buffers.[7] The polar organic mode utilizes mobile phases like pure methanol or acetonitrile, often with additives, and can be a good alternative for compounds with poor solubility in hexane.[6]

Troubleshooting Guides

Issue 1: No Separation (Single Peak)

If you are observing a single, unresolved peak for your benzodioxane enantiomers, consider the following troubleshooting steps.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the chosen CSP may not be suitable for your analyte. Screen your compound on different types of CSPs, such as those based on cellulose, amylose, or cyclodextrin.[1][6]
Mobile Phase is Too Strong The analyte may be eluting too quickly for the chiral recognition to occur. To address this, decrease the percentage of the polar modifier (alcohol) in the mobile phase. For example, change the ratio from 90:10 hexane:IPA to 95:5.
Incorrect Additive For ionizable benzodioxane derivatives, the absence of an appropriate additive can prevent separation. If your compound is basic, add 0.1% DEA to the mobile phase. If it is acidic, add 0.1% TFA.[2]

Experimental Protocol: Initial CSP and Mobile Phase Screening

  • Column Selection: Choose at least two different polysaccharide-based CSPs, for instance, one based on cellulose and another on amylose. A common choice is a column with cellulose tris(3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase Preparation:

    • Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v)

    • Screening Solvent B: n-Hexane / Ethanol (90:10, v/v)[1]

  • Screening Procedure:

    • Equilibrate the first column with Screening Solvent A for a minimum of 30 column volumes.

    • Inject the sample.

    • If no separation is observed, repeat the injection with Screening Solvent B.

    • If the analyte is acidic or basic, repeat the process with the addition of 0.1% TFA or DEA, respectively.

    • Repeat the entire procedure for the second selected column.

  • Evaluation: Analyze the chromatograms for any indication of peak splitting or the formation of shoulders, even if baseline resolution is not achieved. The column and mobile phase combination that shows the best initial selectivity should be chosen for further optimization.

Issue 2: Poor Resolution (Rs < 1.5)

When the peaks for the enantiomers are visible but not baseline resolved, the following adjustments can be made.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Composition The ratio of the non-polar solvent to the polar modifier is critical for resolution. Systematically vary the percentage of the alcohol modifier in small increments (e.g., 1-2%). Also, test different alcohols (e.g., isopropanol, ethanol, methanol) as they can offer different selectivities.[1]
Flow Rate is Too High A high flow rate can reduce the time for interaction between the analyte and the CSP, leading to decreased resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Temperature is Not Optimal Temperature significantly influences chiral recognition.[8] Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) using a column oven to find the optimal condition.[3][4]
Incorrect Additive Concentration The concentration of the additive can impact selectivity. Optimize the concentration of the acidic or basic additive (e.g., 0.05%, 0.1%, 0.2%).

Data Presentation: Effect of Mobile Phase Modifier on Resolution

Mobile Phase (n-Hexane:Alcohol, v/v)Alcohol ModifierResolution (Rs)
95:5Isopropanol1.2
90:10Isopropanol1.0
85:15Isopropanol0.8
90:10Ethanol1.4
90:10Methanol0.9

This table represents example data to illustrate the effect of mobile phase composition on resolution.

Issue 3: Peak Tailing

Peak tailing can compromise resolution and the accuracy of quantification. Here are common causes and solutions.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions Unwanted interactions between a basic analyte and residual silanols on the silica support of the CSP can cause tailing.[9] Adding a basic modifier like DEA can help to mitigate this issue.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH For ionizable compounds, if the mobile phase pH is close to the analyte's pKa, it can result in peak tailing.[9] Adjust the mobile phase pH using appropriate additives.
Column Contamination or Degradation Contaminants on the column can create active sites that cause tailing.[9] Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Issue 4: Inconsistent Retention Times

Fluctuations in retention times can affect the reliability of your analysis.

Possible Causes and Solutions:

CauseRecommended Action
Temperature Fluctuations Lack of temperature control can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[1]
Mobile Phase Instability or Evaporation The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoir capped.[1]
Column Equilibration Insufficient column equilibration before analysis can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before starting your injections.
Pump or System Issues Problems with the HPLC pump delivering a consistent flow rate can lead to variable retention times. Check the pump for leaks and ensure it is properly primed and functioning.

Visualizations

G cluster_start cluster_screening Phase 1: Initial Screening cluster_evaluation cluster_troubleshooting Phase 2: Troubleshooting & Optimization cluster_solutions start Start: New Benzodioxane Derivative Separation screen_csp Screen on 2-3 CSPs (e.g., Cellulose, Amylose) start->screen_csp screen_mp Use Standard Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) screen_csp->screen_mp eval Evaluate Chromatogram screen_mp->eval no_sep No Separation eval->no_sep Single Peak poor_res Poor Resolution eval->poor_res Partial Separation good_sep Good Separation eval->good_sep Rs > 1.5 sol_no_sep Change CSP Modify Mobile Phase Strength Add Acidic/Basic Modifier no_sep->sol_no_sep sol_poor_res Optimize Modifier % Change Modifier Type Adjust Temperature & Flow Rate poor_res->sol_poor_res sol_good_sep Proceed to Method Validation good_sep->sol_good_sep G cluster_problem cluster_parameters Parameters to Optimize cluster_mp_details cluster_temp_details cluster_flow_details problem Problem: Poor Resolution (Rs < 1.5) param_mp Mobile Phase problem->param_mp param_temp Temperature problem->param_temp param_flow Flow Rate problem->param_flow mp_modifier_type Change Alcohol (IPA, EtOH, MeOH) param_mp->mp_modifier_type mp_modifier_percent Adjust % Alcohol param_mp->mp_modifier_percent temp_adjust Test Range (e.g., 10-40°C) param_temp->temp_adjust flow_adjust Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) param_flow->flow_adjust

References

preventing byproduct formation in the synthesis of benzodioxine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the formation of common byproducts during the synthesis of benzodioxine compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing 1,4-benzodioxanes, and what are its primary challenges?

The most prevalent method for synthesizing 1,4-benzodioxanes is a variation of the Williamson ether synthesis, which involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane or a related dielectrophile.[1][2] This reaction proceeds via a double SN2 mechanism where the catechol, acting as a dinucleophile after deprotonation, forms the dioxane ring.[3][4] The primary challenges are competing side reactions such as elimination (E2) of the alkylating agent, and undesired C-alkylation on the aromatic ring.[3][5][6]

Q2: What are the main byproducts I should expect during a typical 1,4-benzodioxane synthesis?

The primary byproducts encountered are:

  • Polymeric Materials: Catechol can polymerize under basic conditions, especially in the presence of oxygen.

  • Alkene from Elimination: The strong base used to deprotonate the catechol can promote an E2 elimination reaction with the 1,2-dihaloethane, yielding a vinyl halide.[5][6]

  • Mono-etherified Intermediate: Incomplete reaction can leave a significant amount of the 2-(2-haloethoxy)phenol intermediate.

  • C-Alkylated Products: The phenoxide nucleophile is ambident, meaning reaction can occur at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[3][6]

  • Oxidation Products: Catechols are susceptible to oxidation, leading to colored impurities and quinone-type byproducts.

Q3: How can I minimize the formation of polymeric byproducts?

Polymerization is often initiated by the oxidation of catechol. To prevent this, it is crucial to maintain an inert atmosphere throughout the reaction.

  • Degas Solvents: Thoroughly degas all solvents (e.g., by bubbling with nitrogen or argon for 30-60 minutes) before use.

  • Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Control Temperature: Exothermic reactions can accelerate polymerization. Ensure adequate temperature control, especially during the addition of reagents.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter in the lab.

Problem 1: My reaction yields are consistently low, and I observe a significant amount of an alkene byproduct via GC-MS.

  • Potential Cause: The E2 elimination reaction is outcompeting the desired SN2 substitution.[4][5] This is common when using sterically hindered reagents or high temperatures.

  • Solutions:

    • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the SN2 pathway.[5]

    • Choose the Right Alkylating Agent: Use a primary dihalide (e.g., 1,2-dibromoethane or 1,2-dichloroethane) as they are less prone to elimination than secondary halides.[3][4]

    • Optimize the Base: While a strong base is needed, an excessively strong or sterically hindered base can favor elimination. Consider using a weaker base like K₂CO₃ or Cs₂CO₃ instead of sodium hydride (NaH) if elimination is a major issue.[6]

Problem 2: The crude product is a dark, tarry substance that is difficult to purify.

  • Potential Cause: This is a classic sign of catechol oxidation and subsequent polymerization.

  • Solutions:

    • Rigorous Inert Atmosphere: Ensure your reaction setup is completely free of oxygen. Use Schlenk line techniques if necessary.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation, making the alkoxide nucleophile more reactive.[5][6] This can lead to faster reaction times at lower temperatures, reducing the opportunity for degradation.

    • Purification of Starting Materials: Ensure your catechol is pure and free from trace metal impurities that can catalyze oxidation.

Problem 3: NMR analysis shows multiple aromatic signals, suggesting ring alkylation (C-alkylation).

  • Potential Cause: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring.[3][6]

  • Solutions:

    • Solvent and Counter-ion Effect: The choice of solvent and the counter-ion of the base can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the rate of O-alkylation and suppress C-alkylation by bringing the nucleophile into the organic phase more effectively.

Section 3: Data & Protocols

Table 1: Effect of Base and Solvent on Benzodioxane Synthesis Yield

The following table summarizes the impact of different bases and solvents on the yield of 1,4-benzodioxane from catechol and 1,2-dibromoethane.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of 1,4-Benzodioxane (%)Major Byproduct (%)
1NaH (2.2)THF651255Polymer (20%)
2K₂CO₃ (2.5)DMF100885Mono-ether (5%)
3Cs₂CO₃ (2.2)AcCN801092Mono-ether (3%)
4KOH (2.5)DMSO901278Vinyl Bromide (10%)

Data is illustrative and based on typical outcomes.

Protocol: Optimized Synthesis of 1,4-Benzodioxane using K₂CO₃ in DMF

This protocol is designed to minimize byproduct formation by using a moderately strong base and a polar aprotic solvent under an inert atmosphere.

Materials:

  • Catechol (1.0 eq)

  • 1,2-Dibromoethane (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous K₂CO₃.

  • Add anhydrous DMF via cannula and stir the suspension.

  • Add catechol to the suspension.

  • Heat the mixture to 100 °C under a positive pressure of nitrogen.

  • Slowly add 1,2-dibromoethane to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Maintain the reaction at 100 °C and monitor its progress by TLC or GC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

Reaction Pathway Diagram

This diagram illustrates the desired SN2 pathway for 1,4-benzodioxane synthesis versus the competing E2 elimination and C-alkylation side reactions.

G cluster_reactants Reactants cluster_products Pathways Catechol Catechol + Base SN2_Product Desired Product: 1,4-Benzodioxane Catechol->SN2_Product O-Alkylation (SN2) E2_Product Byproduct: Alkene Catechol->E2_Product Elimination (E2) C_Alk_Product Byproduct: C-Alkylated Phenol Catechol->C_Alk_Product C-Alkylation DBE 1,2-Dihaloethane DBE->SN2_Product DBE->E2_Product DBE->C_Alk_Product G start Low Yield of Benzodioxane check_byproducts Analyze Crude Mixture (GC-MS, NMR) start->check_byproducts is_polymer Polymer/ Tarry Mass? check_byproducts->is_polymer Dark Color is_elimination Alkene Byproduct? check_byproducts->is_elimination Alkene Peak is_incomplete High % of Starting Material? check_byproducts->is_incomplete SM Peaks is_polymer->is_elimination No solve_polymer Improve Inert Atmosphere Degas Solvents is_polymer->solve_polymer Yes is_elimination->is_incomplete No solve_elimination Lower Temperature Change Base (e.g., K₂CO₃) is_elimination->solve_elimination Yes solve_incomplete Increase Reaction Time Increase Temperature Check Reagent Purity is_incomplete->solve_incomplete Yes end Re-run Optimized Reaction is_incomplete->end No solve_polymer->end solve_elimination->end solve_incomplete->end

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile for pilot studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is the Williamson ether synthesis, which involves the reaction of catechol with a 2,3-dihalopropionitrile (typically 2,3-dibromopropionitrile) under basic conditions. For pilot-scale production, employing phase-transfer catalysis (PTC) is highly recommended to improve reaction rates, yields, and safety.

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for scale-up?

A2: PTC is advantageous for large-scale synthesis because it facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the reactants).[1][2][3] This method can increase reaction yields, reduce cycle times, and often allows for the use of less hazardous and more cost-effective bases and solvents.[3]

Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: Exothermic reactions can lead to runaways. Precise temperature control is crucial.

  • Agitation Rate: Ensuring efficient mixing of the different phases is vital for consistent reaction rates.

  • Rate of Reagent Addition: Slow and controlled addition of reagents can prevent localized overheating and side-product formation.

  • pH or Base Concentration: Maintaining the optimal basicity is essential for the deprotonation of catechol without promoting side reactions.

Q4: How can I minimize the formation of byproducts?

A4: Common byproducts can arise from polymerization of the propionitrile starting material or from side reactions of catechol. To minimize these:

  • Ensure slow, controlled addition of the 2,3-dihalopropionitrile to the catechol solution.

  • Maintain the reaction temperature within the optimal range.

  • Use a phase-transfer catalyst to promote the desired reaction pathway.

  • Consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation of catechol.

Q5: What are the recommended purification methods for the final product at a pilot scale?

A5: At the pilot scale, purification strategies should be robust and scalable. Common methods include:

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities.

  • Crystallization: This is often a preferred method for achieving high purity on a large scale. Solvent selection is critical.

  • Chromatography: While effective, large-scale column chromatography can be expensive and time-consuming. It is typically used for high-value products or when other methods fail.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Ineffective deprotonation of catechol.- Low reaction temperature.- Inactive or insufficient phase-transfer catalyst.- Poor mixing of phases.- Ensure the base is of good quality and used in the correct stoichiometry.- Gradually increase the reaction temperature, monitoring for side-product formation.- Use a fresh, appropriate phase-transfer catalyst (e.g., a quaternary ammonium salt) at the recommended loading.- Increase the agitation speed to ensure good interfacial contact.
Formation of Polymeric Byproducts - High localized concentration of 2,3-dihalopropionitrile.- Reaction temperature is too high.- Add the 2,3-dihalopropionitrile slowly and sub-surface if possible.- Maintain strict temperature control and ensure efficient heat removal.- Consider using a more dilute solution.
Incomplete Reaction - Insufficient reaction time.- Deactivation of the catalyst.- Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) and extend the reaction time if necessary.- If catalyst deactivation is suspected, a more robust catalyst may be needed, or a second charge of the catalyst could be added.
Difficulties in Product Isolation/Purification - Emulsion formation during workup.- Product co-distills with solvent or impurities.- Oily product that is difficult to crystallize.- Add a small amount of brine to break emulsions.- For distillation, use a fractionating column and carefully control the vacuum and temperature.- For crystallization, screen a variety of solvents and consider seeding with a small crystal of pure product. An anti-solvent approach may also be effective.

Experimental Protocols

Pilot-Scale Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a representative method and should be optimized for specific equipment and safety considerations at the pilot plant.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Catechol110.111.10 kg10.0
2,3-Dibromopropionitrile213.882.14 kg10.0
Potassium Carbonate (K₂CO₃)138.213.46 kg25.0
Tetrabutylammonium bromide (TBAB)322.37322 g1.0
Toluene-10 L-
Water-10 L-

Procedure:

  • Reaction Setup: Charge the reactor with catechol, potassium carbonate, tetrabutylammonium bromide (TBAB), toluene, and water.

  • Heating and Inerting: Begin agitation and start heating the mixture to 60-65 °C under a nitrogen atmosphere.

  • Reagent Addition: Once the set temperature is reached, begin the slow, dropwise addition of 2,3-dibromopropionitrile over 2-3 hours. Monitor the internal temperature closely to control the exotherm.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65 °C for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 2 L).

  • Washing: Combine the organic layers and wash with water (2 x 5 L) and then with brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Process Workflow and Logic Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactor Charge Reactor with Catechol, K2CO3, TBAB, Toluene, Water Heat_and_Inert Heat to 60-65 °C under Nitrogen Charge_Reactor->Heat_and_Inert Add_Dibromopropionitrile Slowly Add 2,3-Dibromopropionitrile Heat_and_Inert->Add_Dibromopropionitrile Maintain_Temp Maintain at 60-65 °C for 4-6 hours Add_Dibromopropionitrile->Maintain_Temp Monitor_IPC In-Process Control (HPLC/GC) Maintain_Temp->Monitor_IPC Monitor_IPC->Maintain_Temp Incomplete Cool_Down Cool to Room Temperature Monitor_IPC->Cool_Down Complete Phase_Separation Separate Layers Cool_Down->Phase_Separation Extraction Extract Aqueous Layer Phase_Separation->Extraction Washing Wash Organic Layer Extraction->Washing Drying_Concentration Dry and Concentrate Washing->Drying_Concentration Purification Purify Product Drying_Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the pilot-scale synthesis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Mixing Is Agitation Sufficient? Check_Temp->Check_Mixing Yes Adjust_Temp->Check_Mixing Increase_Agitation Increase Agitation Speed Check_Mixing->Increase_Agitation No Check_Reagents Are Reagents and Catalyst Active? Check_Mixing->Check_Reagents Yes Increase_Agitation->Check_Reagents Use_Fresh_Reagents Use Fresh Reagents/ Catalyst Check_Reagents->Use_Fresh_Reagents No Check_Time Is Reaction Time Sufficient? Check_Reagents->Check_Time Yes Successful Problem Resolved Use_Fresh_Reagents->Successful Extend_Time Extend Reaction Time Check_Time->Extend_Time No Check_Time->Successful Yes Extend_Time->Successful

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its 5-carbonitrile Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric benzodioxane nitriles: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. While direct comparative experimental studies on these specific isomers are not extensively documented, this analysis is grounded in established principles of organic chemistry, focusing on the distinct electronic environments of the nitrile functional group in each molecule.

Introduction to the Isomers

The key structural difference between these two compounds lies in the point of attachment of the carbonitrile (-C≡N) group. In the 2-carbonitrile isomer, the nitrile is bonded to a saturated, sp³-hybridized carbon atom within the dihydrodioxine ring, classifying it as an aliphatic nitrile. Conversely, the 5-carbonitrile isomer features the nitrile group directly attached to the sp²-hybridized carbon of the aromatic benzene ring, categorizing it as an aromatic (benzonitrile) derivative. This fundamental difference in hybridization and electronic environment is the primary determinant of their differential reactivity.

Theoretical Comparison of Reactivity

The reactivity of the nitrile group is predominantly characterized by the electrophilicity of the carbon atom, which is susceptible to attack by nucleophiles. The electronic effects of the surrounding molecular framework modulate this electrophilicity.

  • 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile (Aromatic Isomer): The nitrile group in this isomer is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution through both inductive and resonance effects.[1][2][3][4] The ether oxygens of the dioxine ring are electron-donating by resonance but electron-withdrawing by induction. The strong electron-withdrawing nature of the nitrile group, conjugated with the aromatic system, is expected to significantly increase the partial positive charge on the nitrile carbon, enhancing its electrophilicity.

  • This compound (Aliphatic Isomer): In this isomer, the nitrile group is attached to a carbon atom that is not part of an aromatic system. Its electrophilicity is primarily influenced by the inductive effect of the neighboring oxygen atoms in the dihydrodioxine ring. While the oxygen atoms are electronegative and exert an electron-withdrawing inductive effect, this is generally considered to have a less pronounced impact on the nitrile carbon's electrophilicity compared to the direct conjugation with an aromatic ring in the 5-isomer.

Based on these electronic considerations, a difference in reactivity is anticipated for key transformations of the nitrile group.

Comparative Reactivity Data (Predicted)

As direct experimental kinetic or yield data for a side-by-side comparison is unavailable, the following tables summarize the predicted relative reactivity based on the theoretical electronic effects discussed above.

Table 1: Predicted Relative Reactivity in Hydrolysis

Reaction ConditionThis compound2,3-Dihydro-1,4-benzodioxine-5-carbonitrileRationale
Acid-Catalyzed Hydrolysis SlowerFasterThe enhanced electrophilicity of the nitrile carbon in the 5-isomer, due to conjugation with the aromatic ring, is expected to make it more susceptible to nucleophilic attack by water.[5][6][7][8]
Base-Catalyzed Hydrolysis SlowerFasterThe increased partial positive charge on the nitrile carbon of the 5-isomer is predicted to facilitate attack by the hydroxide ion.[8][9]

Table 2: Predicted Relative Reactivity in Reduction

Reducing AgentThis compound2,3-Dihydro-1,4-benzodioxine-5-carbonitrileRationale
LiAlH₄ (Lithium Aluminum Hydride) SlowerFasterAromatic nitriles with electron-withdrawing groups are generally reduced more readily than aliphatic nitriles.[10][11][12] The increased electrophilicity of the nitrile carbon in the 5-isomer should facilitate hydride attack.

Table 3: Predicted Relative Reactivity with Grignard Reagents

ReagentThis compound2,3-Dihydro-1,4-benzodioxine-5-carbonitrileRationale
R-MgX (e.g., CH₃MgBr) SlowerFasterThe greater electrophilicity of the nitrile carbon in the 5-isomer is expected to lead to a faster rate of nucleophilic addition by the Grignard reagent.[13][14][15]

Experimental Protocols

The following are detailed, generalized experimental protocols for key reactions of nitriles, which can be adapted for both this compound and its 5-carbonitrile isomer.

Protocol 1: Acid-Catalyzed Hydrolysis to Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 eq.) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.[6][7][9][16]

Protocol 2: Reduction to Primary Amine with LiAlH₄
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve the nitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

Protocol 3: Reaction with a Grignard Reagent to form a Ketone
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of the nitrile (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.

  • Addition of Grignard Reagent: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq.) dropwise to the nitrile solution.

  • Reaction Execution: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Follow this with the addition of 2 M hydrochloric acid to hydrolyze the intermediate imine.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or distillation.[13][14][15]

Visualizations

Reactivity_Comparison_Logic cluster_isomers Isomeric Starting Materials cluster_properties Key Structural & Electronic Properties cluster_reactivity Predicted Reactivity 2-CN This compound Aliphatic Nitrile on sp3 Carbon (Aliphatic-like) 2-CN->Aliphatic 5-CN 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile Aromatic Nitrile on sp2 Carbon (Aromatic) 5-CN->Aromatic Inductive Inductive Effect from Ether Oxygens Aliphatic->Inductive Conjugation Conjugation with Aromatic Ring (Strong Electron Withdrawal) Aromatic->Conjugation Reactivity_2CN Lower Electrophilicity of Nitrile Carbon => Slower Reactivity Inductive->Reactivity_2CN Reactivity_5CN Higher Electrophilicity of Nitrile Carbon => Faster Reactivity Conjugation->Reactivity_5CN

Caption: Logical flow for predicting the relative reactivity of the two isomers.

Nitrile_Reactions cluster_products Reaction Products Nitrile R-C≡N (2-CN or 5-CN Isomer) Carboxylic_Acid R-COOH Carboxylic Acid Nitrile->Carboxylic_Acid H₃O⁺, Δ (Hydrolysis) Amine R-CH₂NH₂ Primary Amine Nitrile->Amine 1. LiAlH₄ 2. H₂O (Reduction) Ketone R-CO-R' Ketone Nitrile->Ketone 1. R'-MgX 2. H₃O⁺ (Grignard Addn.)

Caption: Common reaction pathways for the transformation of the nitrile group.

Conclusion

The positioning of the nitrile group on the 2,3-dihydro-1,4-benzodioxine scaffold fundamentally dictates its chemical reactivity. 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile , with its nitrile group conjugated to the aromatic ring, is predicted to be the more reactive isomer towards nucleophilic attack in common transformations such as hydrolysis, reduction, and Grignard addition. This is attributed to the enhanced electrophilicity of its nitrile carbon atom. In contrast, the aliphatic-like nature of the nitrile in This compound suggests a lower susceptibility to these reactions under identical conditions. These theoretical considerations provide a valuable framework for researchers designing synthetic routes and anticipating the chemical behavior of these important heterocyclic building blocks. Experimental validation of these predictions would be a valuable contribution to the field.

References

A Comparative Guide to the Biological Activities of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its corresponding carboxylic acid analog, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, reveals a significant disparity in the available research data. While the carboxylic acid derivative is a well-documented pharmacophore and a key intermediate in the synthesis of numerous biologically active compounds, its carbonitrile counterpart remains largely unexplored in the scientific literature.

This guide synthesizes the current knowledge on both molecules, providing a detailed overview of the established biological profile of the carboxylic acid analog and discussing the potential, yet unconfirmed, activities of the carbonitrile based on the principle of bioisosterism.

2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid: A Versatile Pharmacophore

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid has been extensively studied and its derivatives have demonstrated a wide spectrum of biological activities. The benzodioxane moiety is a recognized structural component in a variety of therapeutic agents.[1] The carboxylic acid functional group at the 2-position serves as a crucial handle for chemical modifications, leading to the development of compounds with diverse pharmacological profiles.

Established Biological Activities of Carboxylic Acid Derivatives

The derivatives of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid have been investigated for several therapeutic applications, including:

  • Anti-inflammatory Activity: Certain carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have shown anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[2]

  • Antidepressant Activity: Novel derivatives incorporating the 2,3-dihydrobenzo[b][2][3]dioxin scaffold have been synthesized and evaluated as potential antidepressants. These compounds have shown high binding affinities for the 5-HT1A receptor and the serotonin transporter.[3]

  • Anticancer Activity (PARP1 Inhibition): The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, which are a target for anticancer drugs. 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a lead compound for the development of potent PARP1 inhibitors.[4]

  • Antiplatelet Aggregation: Derivatives of 2,3-dihydro[2][3]dioxino[2,3-g]benzofuran have been identified as potent antagonists of the Protease-Activated Receptor 4 (PAR4), exhibiting significant antiplatelet activity with a low bleeding tendency.[5]

  • Antihypertensive and Adrenergic Blocking Activity: The 1,4-benzodioxane nucleus is a well-known pharmacophore in drugs with α- and β-adrenergic blocking properties, leading to antihypertensive effects.[6] The stereochemistry at the C2 position of the benzodioxane ring has been shown to greatly influence its biological activity.[6]

  • mTOR Inhibition: Hydrazone derivatives of 1,4-benzodioxane have been synthesized and evaluated as potential therapeutics for skin cancer, with some compounds showing inhibitory activity against mTOR kinase.

Quantitative Data on the Biological Activity of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid Derivatives

Compound ClassBiological Target/AssayKey FindingsReference
Carboxylic Acid DerivativesCarrageenan-induced rat paw edemaComparable potency to Ibuprofen[2]
Indolealkylamine Derivatives5-HT1A receptor / Serotonin transporterHigh binding affinities (e.g., Ki = 96 nM for 5-HT1A, Ki = 9.8 nM for SERT for one compound)[3]
Carboxamide DerivativesPARP1 Enzyme AssayLead compound (IC50 = 5.8 μM) for potent inhibitors[4]
Benzofuran DerivativesAntiplatelet Aggregation (PAR4)Potent in vitro activity (IC50 = 14.26 nM for one isomer)[5]
Hydrazone DerivativesmTOR Kinase InhibitionIC50 of 5.47 μM for a lead compound

This compound: An Unexplored Moiety

In stark contrast to its carboxylic acid analog, there is a notable absence of published studies detailing the biological activity of this compound. While the compound is commercially available for research purposes, its pharmacological profile has not been publicly documented.

The Principle of Bioisosterism: A Potential for Similar Activities

The carbonitrile group is a classical bioisostere of the carboxylic acid group. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities. The nitrile group can mimic the size, shape, and electronic properties of a carboxylic acid, and in some cases, can offer advantages such as improved metabolic stability and cell membrane permeability.

Given this principle, it is plausible that this compound could exhibit a similar range of biological activities to its carboxylic acid counterpart. However, without experimental data, this remains speculative. The subtle differences in electronic distribution and hydrogen bonding capacity between a nitrile and a carboxylic acid can also lead to significant differences in biological activity.

Experimental Protocols

Representative Experimental Protocol: PARP1 Inhibition Assay

The following is a summarized experimental protocol for the evaluation of PARP1 inhibition, based on the study of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives.[4]

Objective: To determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Test compounds dissolved in DMSO

Procedure:

  • Histone H1 is coated onto the wells of a microplate.

  • The test compounds at various concentrations are pre-incubated with the PARP1 enzyme.

  • The enzyme-inhibitor mixture is then added to the histone-coated wells.

  • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histones.

  • The wells are washed to remove unbound reagents.

  • HRP-conjugated anti-biotin antibody is added to the wells and incubated.

  • After another washing step, the TMB substrate is added, and the color development is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection cluster_analysis Data Analysis p1 Coat microplate wells with Histone H1 i1 Pre-incubate PARP1 enzyme with test compound i2 Add enzyme-inhibitor mix to wells i1->i2 i3 Initiate reaction with Biotinylated NAD+ i2->i3 i4 Incubate to allow for poly(ADP-ribosyl)ation i3->i4 d1 Wash wells i4->d1 d2 Add HRP-conjugated anti-biotin antibody d1->d2 d3 Wash wells d2->d3 d4 Add TMB substrate and measure absorbance d3->d4 a1 Calculate percentage of inhibition d4->a1 a2 Determine IC50 values a1->a2

References

A Comparative Guide to the Analytical Method Validation for 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is crucial for ensuring the quality, purity, and consistency of this starting material. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method, presenting their respective performance data and detailed experimental protocols.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the specific requirements of the analysis (e.g., purity profiling, impurity identification), sample volatility, and thermal stability.

Table 1: Comparison of Analytical Method Performance

ParameterMethod A: Reverse-Phase HPLCMethod B: Gas Chromatography-Mass Spectrometry
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 ng/injection
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.15 ng/injection
Specificity High, demonstrated by forced degradation studiesVery high, based on mass spectral data
Typical Run Time 15 - 30 minutes20 - 40 minutes

Experimental Protocols

Method A: Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control of this compound, providing accurate quantification and assessment of purity.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the method.

3. Validation Parameters:

  • Specificity: Assessed by analyzing blank, placebo (if applicable), and spiked samples. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate that the method can separate the main peak from any degradation products.

  • Linearity: Determined by analyzing a series of at least five concentrations of the reference standard over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of the standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the identification and quantification of volatile impurities and for providing a high degree of specificity.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration suitable for GC-MS analysis.

3. Validation Parameters:

  • Specificity: Confirmed by the unique mass spectrum of this compound, allowing for clear identification and separation from co-eluting impurities.

  • Linearity: Established by analyzing a series of standard solutions over the desired concentration range.

  • Accuracy and Precision: Determined similarly to the HPLC method, by analyzing spiked samples and replicate injections.

  • LOD and LOQ: Determined by injecting serially diluted standard solutions and evaluating the signal-to-noise ratio of the characteristic ions.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weighing dissolution Dissolution in Mobile Phase prep_start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Acquisition & Analysis prep_start_gc Weighing dissolution_gc Dissolution in Volatile Solvent prep_start_gc->dissolution_gc gc_injection Injection into GC dissolution_gc->gc_injection separation_gc Chromatographic Separation (Capillary Column) gc_injection->separation_gc ionization Electron Ionization separation_gc->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis tic Generate Total Ion Chromatogram mass_analysis->tic mass_spectra Obtain Mass Spectra tic->mass_spectra identification Impurity Identification mass_spectra->identification quantification_gc Quantification mass_spectra->quantification_gc

A Spectroscopic Comparison of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile and its common precursors, catechol and 2-chloroacetonitrile. The information presented is intended to assist researchers in the identification, characterization, and quality control of these compounds during synthesis and further application. While experimental data for the precursors is readily available, the spectroscopic data for the final product, this compound, is presented as predicted values based on established spectroscopic principles and data from analogous structures, due to the limited availability of published experimental spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group
Catechol 3450-3300 (broad), 1619, 1598, 1513, 1468, 1278, 1254, 1238[1]O-H (stretch, H-bonded), C=C (aromatic stretch), C-O (stretch)
2-Chloroacetonitrile ~2250, ~750C≡N (stretch), C-Cl (stretch)
This compound (Predicted) ~2250, 1600-1450, 1250-1000C≡N (stretch), C=C (aromatic stretch), C-O-C (asymmetric & symmetric stretch)
¹H NMR Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Catechol (in CDCl₃)6.87-6.95m4HAr-H
5.5 (broad s)s2HAr-OH
2-Chloroacetonitrile (in CDCl₃)4.18s2H-CH₂-
This compound (Predicted, in CDCl₃) 7.00-6.80m4HAr-H
4.90dd1HO-CH(CN)-CH₂
4.50dd1HO-CH₂-CH(CN) (Ha)
4.30dd1HO-CH₂-CH(CN) (Hb)
¹³C NMR Spectroscopy
CompoundChemical Shift (δ, ppm)Assignment
Catechol (in CDCl₃)145.5, 123.9, 118.3Ar-C-OH, Ar-C-H, Ar-C-H
2-Chloroacetonitrile (in CDCl₃)115.8, 25.9-C≡N, -CH₂-
This compound (Predicted, in CDCl₃) 143.0, 124.0, 118.0, 117.0, 65.0, 60.0Ar-C-O, Ar-C-H, Ar-C-H, -C≡N, -O-CH₂-, -O-CH(CN)-
Mass Spectrometry (MS)
CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Catechol 110.11110 (M⁺), 81, 64, 53[2]
2-Chloroacetonitrile 75.5075/77 (M⁺), 49, 40
This compound 161.16161 (M⁺), 134, 108, 77 (Predicted)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from catechol and 2-chloroacetonitrile via a nucleophilic substitution reaction.

Materials:

  • Catechol

  • 2-Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of 2-chloroacetonitrile (1.1 eq) in anhydrous acetone to the refluxing mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

Protocols:

  • FTIR Spectroscopy: The IR spectrum of the synthesized compound can be recorded as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: The mass spectrum is to be obtained using an EI source. The sample is introduced directly or via a gas chromatograph (GC-MS).

Diagrams

Synthesis_Workflow catechol Catechol reagents K₂CO₃, Acetone, Reflux catechol->reagents chloroacetonitrile 2-Chloroacetonitrile chloroacetonitrile->reagents workup Work-up & Purification reagents->workup Reaction product 2,3-Dihydro-1,4-benzodioxine- 2-carbonitrile workup->product Isolation

Caption: Synthetic pathway for this compound.

Many benzodioxane derivatives exhibit biological activity by interacting with various receptors, including adrenergic receptors. The following diagram illustrates a simplified G-protein coupled adrenergic receptor signaling pathway, a common mechanism of action for such compounds.

Signaling_Pathway cluster_membrane Cell Membrane receptor Adrenergic Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ligand Benzodioxane Derivative (Ligand) ligand->receptor Binds pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->cellular_response Phosphorylates targets leading to

References

Cytotoxicity of 2,3-Dihydro-1,4-benzodioxine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific cytotoxicity data for 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile in cancer cell lines. This guide therefore provides a comparative overview of the cytotoxic effects of structurally related derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold, for which experimental data is available. The findings presented herein pertain to these derivatives and should not be directly extrapolated to this compound.

Executive Summary

The 2,3-dihydro-1,4-benzodioxine moiety is a structural feature present in a variety of compounds investigated for their therapeutic potential, including anticancer activity. While data on the specific carbonitrile derivative is lacking, several other derivatives have demonstrated cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and explores the potential signaling pathways involved in the anticancer activity of these compounds.

Comparative Cytotoxicity Data

The cytotoxic and growth-inhibitory activities of various 2,3-dihydro-1,4-benzodioxine derivatives have been evaluated in a range of cancer cell lines. The available quantitative data is presented in the tables below.

Table 1: Growth Inhibitory (GI50) Values of 1,4-Benzodioxane-Hydrazone Derivative (7e) in Melanoma Cell Lines[1]
Cell LineCancer TypeGI50 (µM)
MDA-MB-435Melanoma0.20
M14Melanoma0.46
SK-MEL-2Melanoma0.57
UACC-62Melanoma0.27

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Enzymatic Inhibition (IC50) of 2,3-dihydro-1,4-benzodioxine-5-carboxamide[2]
TargetAssay TypeIC50 (µM)
PARP1Recombinant Enzyme Assay5.8

IC50: The concentration of a drug that inhibits the activity of a biological target by 50%. Note: This is not a cell-based cytotoxicity value.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2,3-dihydro-1,4-benzodioxine derivatives.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI) employs a standardized screening protocol to evaluate the anticancer activity of compounds against 60 different human cancer cell lines.[1]

Experimental Workflow:

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (RPMI 1640 medium, 5% FBS) Plating 2. Cell Plating (96-well plates) Cell_Culture->Plating Incubation_24h 3. Incubation (24 hours) Plating->Incubation_24h Drug_Addition 4. Drug Addition (Single high dose or 5 concentrations) Incubation_24h->Drug_Addition Incubation_48h 5. Incubation (48 hours) Drug_Addition->Incubation_48h Fixation 6. Cell Fixation (Trichloroacetic acid) Incubation_48h->Fixation Staining 7. Staining (Sulforhodamine B) Fixation->Staining Measurement 8. Absorbance Measurement Staining->Measurement Data_Analysis 9. Data Analysis (Calculate GI50, TGI, LC50) Measurement->Data_Analysis

NCI-60 Screening Workflow

Protocol Details:

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1]

  • Cell Plating: Cells are inoculated into 96-well microtiter plates.[1]

  • Incubation: Plates are incubated for 24 hours prior to the addition of the test compounds.[1]

  • Drug Addition: Compounds are typically first tested at a single high concentration (10 µM). If significant growth inhibition is observed, they are then tested at five different concentrations.[1]

  • Incubation: After drug addition, the plates are incubated for an additional 48 hours.[1]

  • Cell Fixation: Adherent cells are fixed by the addition of cold trichloroacetic acid.

  • Staining: Cells are stained with Sulforhodamine B, a dye that binds to basic amino acids in cellular proteins.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine the cell density.

  • Data Analysis: The growth inhibition is calculated relative to control wells, and parameters such as GI50 (Growth Inhibition of 50%), TGI (Total Growth Inhibition), and LC50 (Lethal Concentration for 50% of cells) are determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow:

MTT_Workflow cluster_prep Cell & Drug Incubation cluster_assay MTT Reaction cluster_readout Measurement Cell_Seeding 1. Seed Cells in 96-well plate Drug_Treatment 2. Add Test Compound Cell_Seeding->Drug_Treatment Incubation 3. Incubate (e.g., 24-72h) Drug_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (1-4h) (Formation of formazan crystals) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading

MTT Assay Experimental Workflow

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Drug Treatment: The test compound is added to the wells at various concentrations.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well.

  • Formazan Formation: The plate is incubated for 1-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways

The anticancer activity of 2,3-dihydro-1,4-benzodioxine derivatives may be mediated through various signaling pathways. Based on the available literature for related compounds, the following pathways are of interest.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[2][3][4] Inhibition of the mTOR pathway can lead to cell cycle arrest and apoptosis.[5][6][7][8][9] Some 1,4-benzodioxane-hydrazone derivatives have been suggested to exert their anticancer effects through mTOR inhibition.[2]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes (when phosphorylated) Benzodioxane 1,4-Benzodioxane Derivative Benzodioxane->mTORC1 inhibits

Simplified mTOR Signaling Pathway
PARP1 Inhibition and DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks.[10][11][12][13][14][15] Inhibition of PARP1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality. 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a PARP1 inhibitor.[10]

PARP1_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Cell_Death Cell Death PARP1->Cell_Death leads to (when inhibited in repair-deficient cells) Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Benzodioxine_Carboxamide 2,3-dihydro-1,4-benzodioxine -5-carboxamide Benzodioxine_Carboxamide->PARP1 inhibits

Role of PARP1 in DNA Repair
MetAP2 Inhibition and Angiogenesis

Methionine aminopeptidase 2 (MetAP2) is an enzyme that plays a role in protein synthesis and has been identified as a target for anti-angiogenic drugs.[16][17][18][19][20] Some 1,3,4-oxadiazole derivatives with a 1,4-benzodioxane substituent have been shown to inhibit MetAP2.[4]

MetAP2_Pathway MetAP2 MetAP2 Protein_Synthesis Protein Synthesis MetAP2->Protein_Synthesis regulates Endothelial_Proliferation Endothelial Cell Proliferation Protein_Synthesis->Endothelial_Proliferation enables Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis drives Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports Benzodioxane_Oxadiazole 1,4-Benzodioxane -Oxadiazole Derivative Benzodioxane_Oxadiazole->MetAP2 inhibits

Simplified Role of MetAP2 in Angiogenesis

Conclusion

While there is a clear gap in the scientific literature regarding the specific cytotoxic properties of this compound, the broader family of 2,3-dihydro-1,4-benzodioxine derivatives demonstrates promising anticancer activity across various cancer cell lines. The mechanisms of action appear to be diverse, involving inhibition of key cellular processes such as cell growth, DNA repair, and angiogenesis through pathways like mTOR, PARP1, and MetAP2. Further research is warranted to synthesize and evaluate the cytotoxicity of the specific carbonitrile derivative and to further elucidate the structure-activity relationships within this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

comparing the efficacy of different catalysts for benzodioxine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Benzodioxine Synthesis

The synthesis of benzodioxines, a core scaffold in many pharmaceutically active compounds, is a critical area of research for drug development professionals. The efficiency, selectivity, and environmental impact of these syntheses are largely dictated by the choice of catalyst. This guide provides an objective comparison of various catalytic systems for benzodioxine synthesis, supported by experimental data, to assist researchers in selecting the optimal method for their applications.

Data Presentation: Catalyst Performance Comparison

The efficacy of different catalysts varies significantly based on the specific benzodioxine derivative being synthesized and the reaction conditions. The following table summarizes quantitative data from recent studies, highlighting key performance indicators such as reaction time, yield, and selectivity.

Catalyst SystemReactants/SubstrateReaction TypeConditionsYield (%)SelectivityReference
Basic Catalysts
Sodium Methoxide (NaOCH₃)Catechol, Glycerol CarbonateAlkylation/Cyclization170°C, 1 hour, Solvent-free88%High for HMB*[1]
Potassium Carbonate (K₂CO₃)Methyl 2,3-dihydroxybenzoate, 1,2-DibromoethaneWilliamson Ether SynthesisReflux, 10 hours, DMFNot specified**-[2]
Transition Metal Catalysts
[Ir(cod)Cl]₂ / BIDIME-dimer2-Aryl-1,4-benzodioxinesAsymmetric HydrogenationRoom Temp., CH₂Cl₂>80%98:2 to >99:1 er***[3]
PdCl₂(PPh₃)₂ / CuIMonoprop-2-ynylated Catechol, Aryl IodidesHeteroannulationNot specifiedHighHigh[2]
Biocatalysts
Engineered Candida antarctica Lipase B (A225F/T103A Mutant)1,4-Benzodioxane-2-carboxylic acid methyl esterEnzymatic Kinetic Resolution30°C, 20% n-butanol~50% conversion97% e.e.s****[4]

*HMB: 2-hydroxymethyl-1,4-benzodioxane. **Yield for this specific step was not provided, but the subsequent reaction had a 70% yield.[2] ***er: enantiomeric ratio. ****e.e.s: enantiomeric excess of the substrate.

Mandatory Visualization

The following diagrams illustrate a generalized workflow for catalyst comparison and a typical reaction pathway for benzodioxine synthesis.

G cluster_setup 1. Experimental Setup cluster_synthesis 2. Synthesis & Monitoring cluster_analysis 3. Analysis & Comparison Reactants Select Reactants (e.g., Catechol, Dihaloalkane) Run Run Parallel Reactions Reactants->Run Catalysts Select Catalysts for Comparison (e.g., K2CO3, PdCl2, Lipase) Catalysts->Run Conditions Define Reaction Conditions (Solvent, Temperature, Time) Conditions->Run Monitor Monitor Progress (TLC, GC, HPLC) Run->Monitor In-process control Workup Work-up & Purification Monitor->Workup Analyze Characterize & Analyze Product (NMR, MS) Workup->Analyze Compare Compare Catalyst Performance (Yield, Selectivity, TOF) Analyze->Compare

A generalized workflow for comparing catalyst performance.

G Catechol Catechol Intermediate Intermediate Catechol->Intermediate Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Product 1,4-Benzodioxane Intermediate->Product Intramolecular Cyclization Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Intermediate Deprotonation Solvent Solvent (e.g., DMF) Solvent->Intermediate

Simplified pathway for base-catalyzed 1,4-benzodioxane synthesis.

Experimental Protocols

Reproducibility is fundamental to scientific research. The following are representative experimental protocols for the synthesis of 1,4-benzodioxine derivatives using different catalytic systems.

Protocol 1: Base-Catalyzed Synthesis using Potassium Carbonate

This protocol is adapted from the synthesis of Methyl 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxylate.[2]

  • Reaction Setup: Prepare a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in 5 mL of dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (2.0 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the starting material is consumed, cool the mixture to room temperature, dilute it with water, and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.

Protocol 2: Base-Catalyzed Synthesis using Sodium Methoxide

This protocol describes the synthesis of 2-hydroxymethyl-1,4-benzodioxane (HMB) from glycerol carbonate and catechol.[1]

  • Reaction Setup: In a suitable reaction vessel, mix catechol and a slight excess of glycerol carbonate.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOCH₃).

  • Reaction Conditions: Heat the solvent-free mixture to 170°C for one hour. The reaction proceeds with the quantitative conversion of both reagents.

  • Work-up and Purification: The product, HMB, can be isolated from the reaction mixture. The primary side product is the HMB isomer. The yield of HMB is reported to be up to 88%.

Protocol 3: Enzymatic Kinetic Resolution

This procedure is based on the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered lipase.[4]

  • Enzyme and Substrate Preparation: Prepare a solution of the racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (substrate) at a concentration of 50 mM.

  • Reaction Medium: The reaction is conducted in a system containing 20% n-butanol as a co-solvent.

  • Enzymatic Reaction: Introduce the engineered Candida antarctica lipase B (mutant A225F/T103A) to the substrate solution.

  • Reaction Conditions: Maintain the reaction temperature at 30°C and allow the reaction to proceed.

  • Monitoring and Analysis: Monitor the reaction over time to determine the conversion rate and the enantiomeric excess of the remaining substrate (e.e.s). The reported optimal resolution achieves an e.e.s of 97%.

References

The Pivotal Role of the 2-Substituent in the Adrenergic Affinity of 2,3-Dihydro-1,4-benzodioxine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of α-Adrenergic Receptor Antagonist Activity

The affinity of 2,3-dihydro-1,4-benzodioxine derivatives for α-adrenergic receptors is highly sensitive to the nature and stereochemistry of the substituent at the 2-position of the dioxine ring. The general pharmacophore for α1-antagonism includes a basic nitrogen atom, which is often incorporated into an aminomethyl side chain at the 2-position.

Table 1: Comparative α1-Adrenergic Receptor Binding Affinities of Selected 2-Substituted 2,3-Dihydro-1,4-benzodioxine Derivatives

Compound ID2-SubstituentR-group on Amino Moietyα1-Adrenergic Receptor Affinity (Ki, nM)Selectivity (α1 vs. α2)
1 -CH2-NH-R2-methoxyphenylpiperazine0.25High
2 -CH2-NH-R2,6-dimethoxyphenoxyethyl0.10High
3 -CH2-NH-RPhenyl5.2Moderate
4 -CH2-NH-RIsopropyl120Low

Data is compiled and synthesized from multiple sources for illustrative comparison.

The data clearly indicates that a larger, more complex substituent on the amino group of the 2-aminomethyl side chain generally leads to higher affinity for the α1-adrenergic receptor. For instance, the presence of a substituted phenoxyethyl or phenylpiperazine moiety results in significantly higher potency compared to smaller alkyl groups.

Stereochemistry: A Critical Determinant of Activity

The stereochemistry at the 2-position of the 2,3-dihydro-1,4-benzodioxine ring plays a crucial role in the adrenergic receptor affinity and selectivity. It has been consistently observed that for many series of these derivatives, the (S)-enantiomer exhibits significantly higher affinity for α1-adrenergic receptors compared to the (R)-enantiomer. However, this enantioselectivity can be reversed for other receptor types, such as the 5-HT1A receptor, where the (R)-enantiomer is sometimes preferred.[1]

Experimental Protocols

The data presented in this guide is derived from standard pharmacological assays. The following are representative experimental protocols for determining the α-adrenergic receptor binding affinity and functional antagonism.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for the α1-adrenergic receptor.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the α1-adrenergic receptor (e.g., rat brain cortex or CHO cells transfected with the human α1-receptor).

  • Incubation: The membranes are incubated with a specific radioligand for the α1-receptor (e.g., [3H]prazosin) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay in Isolated Rat Vas Deferens

This assay is used to determine the functional antagonist potency (pA2) of a compound at the α1-adrenergic receptor.

  • Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Measurement: The contractile responses of the tissue are recorded using an isometric force transducer.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., norepinephrine) is obtained in the absence and presence of increasing concentrations of the test compound.

  • Data Analysis: The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the α1-adrenergic receptor signaling pathway and a typical experimental workflow for evaluating new derivatives.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds and Activates Antagonist 2,3-Dihydro-1,4-benzodioxine Derivative (Antagonist) Antagonist->Receptor Blocks Binding

Caption: α1-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Design Compound Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Isolated Tissue, Determine pA2) Purification->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of 2,3-dihydro-1,4-benzodioxine derivatives as α-adrenergic antagonists is a well-established field. The key takeaways for researchers and drug development professionals are the critical importance of a substituted aminomethyl moiety at the 2-position for high affinity, the significant influence of the nature of the substituent on the amino group, and the profound impact of stereochemistry at the 2-position on receptor affinity and selectivity. Future design of novel α-adrenergic antagonists based on this scaffold should continue to explore diverse substitutions on the 2-position side chain and the aromatic ring to achieve enhanced potency and subtype selectivity.

References

A Comparative Guide to the In Vitro Metabolic Stability of 2,3-Dihydro-1,4-benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential in vitro metabolic stability of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile. Due to the absence of publicly available metabolic stability data for this specific compound, this document outlines the standard experimental procedures used to determine this critical drug development parameter and presents data for a structurally related analogue to serve as a benchmark for comparison.

Introduction to In Vitro Metabolic Stability

In vitro metabolic stability is a crucial parameter assessed during early drug discovery to predict the in vivo half-life and clearance of a compound.[1][2] The liver is the primary site of drug metabolism, and in vitro systems such as liver microsomes and hepatocytes are cost-effective and rapid tools to determine the intrinsic clearance (CLint) of a drug candidate.[1][3] Compounds with high metabolic stability are more likely to achieve sufficient in vivo exposure, while those that are rapidly metabolized may be cleared too quickly to be efficacious.[2] Key parameters determined from these assays include the half-life (t1/2) and the intrinsic clearance (CLint).[2][4]

Comparative Analysis: 2,3-Dihydro-1,4-benzodioxine Scaffold

While specific data for this compound is not available, we can draw comparisons from a structurally similar compound, 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine (referred to as Compound 12 in a recent study) , which shares the same core scaffold. Understanding the metabolic fate of this analogue can provide valuable insights into the potential metabolic liabilities of the 2,3-Dihydro-1,4-benzodioxine ring system.

Table 1: In Vitro Metabolic Stability of a 2,3-Dihydro-1,4-benzodioxine Analogue in Liver Microsomes

SpeciesCompound Remaining after 120 min (%)Inferred Stability
Human72.6%Very High
Mouse27.5%Modest
Rat16.7%Modest

Data sourced from a study on 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.[5]

The data indicates that the analogue exhibits high stability in human liver microsomes, suggesting that the 2,3-Dihydro-1,4-benzodioxine core may be relatively resistant to metabolism in humans. However, the modest stability in rodent microsomes highlights potential species differences in metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

To determine the in vitro metabolic stability of this compound, a standard liver microsomal stability assay would be performed. The following is a detailed, generalized protocol.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (this compound)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil - compounds with known high and moderate clearance)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate Microsome Mix and Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Incubation Mix prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_nadph->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) initiate->sampling quench Quench Reaction with Cold Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: Experimental workflow for a liver microsomal metabolic stability assay.

G cluster_known Known Comparator cluster_target Target Compound cluster_logic Comparative Logic comparator 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine (Compound 12) comparison Structural Comparison comparator->comparison comparator_data Metabolic Stability Data: - Human: Very High - Rodents: Modest target This compound target->comparison hypothesis Hypothesized Metabolic Stability: - Potential for good stability based on core scaffold. - Nitrile group may or may not be a metabolic hotspot. comparison->comparator_data comparison->hypothesis

Caption: Logical framework for comparing metabolic stability based on a known analogue.

References

A Comparative Analysis of Benzodioxine and Benzoxazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of benzodioxine and benzoxazine scaffolds, two prominent heterocyclic structures in medicinal chemistry. This guide provides a detailed comparison of their physicochemical properties, synthesis, and biological activities, supported by quantitative data and experimental protocols.

The selection of a core scaffold is a critical decision in the drug design and discovery process, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. Among the myriad of heterocyclic systems, benzodioxines and benzoxazines have emerged as versatile and privileged scaffolds, forming the structural basis of numerous biologically active compounds. While both bicyclic systems feature a benzene ring fused to a six-membered heterocyclic ring containing oxygen, the presence of a nitrogen atom in the oxazine ring of benzoxazines introduces significant differences in their chemical and biological profiles. This guide aims to provide a thorough comparative analysis of these two important scaffolds to aid researchers in making informed decisions during the drug development process. It is important to note that while a wealth of information exists for each scaffold individually, direct side-by-side comparative studies with quantitative data are limited in the available literature. Therefore, this comparison is based on the analysis of representative compounds from each class.

Physicochemical Properties: A Tale of Two Heterocycles

The physicochemical properties of a drug candidate, such as solubility, lipophilicity, and stability, are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a nitrogen atom in the benzoxazine scaffold generally imparts distinct properties compared to the benzodioxine core.

PropertyBenzodioxine Scaffold (Representative: 1,4-Benzodioxane)Benzoxazine Scaffold (Representative: 1,4-Benzoxazine)Key Differences & Implications in Drug Design
Molecular Formula C₈H₈O₂[1]C₈H₉NOThe presence of nitrogen in benzoxazine increases the molecular weight slightly and introduces a basic center.
Hydrogen Bonding Primarily hydrogen bond acceptors (ether oxygens).Can act as both hydrogen bond donors (N-H) and acceptors (O and N atoms).The hydrogen bonding capability of benzoxazines can lead to improved solubility and target interactions compared to benzodioxines.
Lipophilicity (LogP) Generally lipophilic. The LogP of 1,4-benzodioxane is a positive value, indicating a higher affinity for the lipid phase.[2]Lipophilicity can be modulated by substitution. The nitrogen atom can influence the overall polarity.The ability to modulate lipophilicity through substitution on the nitrogen atom provides greater flexibility in optimizing the ADME properties of benzoxazine-based drugs.
Aqueous Solubility Generally low aqueous solubility due to their lipophilic nature.[1]Solubility can be enhanced by the presence of the nitrogen atom, which can be protonated to form more soluble salts.Benzoxazines may offer advantages in formulation development due to their potential for salt formation and improved aqueous solubility.
Chemical Stability The ether linkages in benzodioxines are generally stable under physiological conditions.The stability of the oxazine ring can be influenced by substituents and pH.Both scaffolds are generally stable, but the reactivity of the benzoxazine ring can be exploited for prodrug design.

Synthesis of Benzodioxine and Benzoxazine Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration for its feasibility in a drug discovery program. Both benzodioxine and benzoxazine cores can be constructed through various synthetic routes, with some key differences in the starting materials and reaction conditions.

General Synthesis Workflow

Synthesis_Workflow cluster_benzodioxine Benzodioxine Synthesis cluster_benzoxazine Benzoxazine Synthesis Catechol Catechol (or derivative) Benzodioxine Benzodioxine Scaffold Catechol->Benzodioxine Dihaloalkane Dihaloalkane (e.g., 1,2-dibromoethane) Dihaloalkane->Benzodioxine Base Base (e.g., K₂CO₃) Base->Benzodioxine Phenol Phenol (or derivative) Benzoxazine Benzoxazine Scaffold Phenol->Benzoxazine Amine Primary Amine Amine->Benzoxazine Formaldehyde Formaldehyde Formaldehyde->Benzoxazine Signaling_Pathway cluster_pathway Representative Anticancer Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazine Benzoxazine Derivative Benzoxazine->Akt Inhibition

References

assessing the enantiomeric purity of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to , a crucial parameter for researchers in drug development, is presented below. This guide compares the primary analytical techniques, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods for Enantiomeric Purity

The determination of enantiomeric excess is a critical step in the synthesis and quality control of chiral molecules like 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile. Several analytical techniques are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely employed due to its accuracy and reliability.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents and Capillary Electrophoresis (CE) offer alternative or complementary approaches.

Method Principle Advantages Disadvantages Typical Resolution (R S ) Limit of Detection (LOD) of Minor Enantiomer Analysis Time
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[2]High precision and accuracy, well-established, suitable for quantitative analysis.[1]Requires method development for column and mobile phase selection, can be time-consuming.[3][4]> 1.5< 0.1%15-30 min
NMR with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[5][6]Rapid analysis, no need for chromatographic separation, provides structural information.[6][7][8]Lower sensitivity compared to HPLC, requires a suitable CSA, potential for signal overlap.[5][9]N/A (based on signal separation)~1-5%5-15 min
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[10][11]High separation efficiency, low sample and solvent consumption, versatile.[10][11]Lower concentration sensitivity than HPLC, potential for issues with reproducibility.N/A (based on migration time difference)~0.5-1%10-20 min

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the chiral separation of 2-substituted-1,4-benzodioxane derivatives and is expected to be effective for this compound.[12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A polysaccharide-based column such as Phenomenex Lux® Cellulose-1 or Daicel Chiralcel® OD-H is recommended based on literature for similar compounds.[12]

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Sample of this compound (racemic or enantiomerically enriched)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[12] The mobile phase should be freshly prepared and degassed by sonication for at least 10 minutes before use.[12]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.[12] Filter the sample solution through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Column: Phenomenex Lux® 3µ Cellulose-1 (or equivalent)

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL[12]

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane/IPA) D Inject Sample into HPLC System A->D B Dissolve Sample (1 mg/mL) C Filter Sample B->C C->D E Separation on Chiral Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Enantiomeric Excess G->H

Caption: Workflow for Chiral HPLC Analysis.

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Analyte in Deuterated Solvent B Add Chiral Solvating Agent (CSA) A->B C Mix Thoroughly B->C D Acquire NMR Spectrum (e.g., ¹H NMR) C->D E Observe Diastereomeric Signal Splitting D->E F Integrate Separated Enantiomer Signals E->F G Determine Enantiomeric Ratio F->G

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile, ensuring compliance with safety regulations and fostering a secure research environment.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical. If an SDS for this specific compound is unavailable, treat it as a hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, like many nitrile compounds, requires its treatment as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat this compound as a hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, compatible waste container.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for solid waste.[5]

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant," based on available data for similar compounds)[6]

    • The date when the first waste was added to the container.

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][7] This prevents the release of vapors and potential spills.

  • Weekly Inspections: Inspect the SAA weekly for any signs of leaks or container degradation.[7]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup.[5]

  • Provide Necessary Information: Be prepared to provide details about the waste, including the chemical name and quantity.

Step 5: Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading. For solid materials, avoid generating dust.[8]

  • Clean-up:

    • For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container.[8]

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

G A Step 1: Identify & Segregate Waste B Step 2: Select & Label Container A->B C Step 3: Store in Satellite Accumulation Area B->C D Step 4: Arrange for EHS Pickup C->D E Spill Occurs C->E F Implement Spill Response Protocol E->F Emergency F->C Contain & Clean

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Compliance

Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

G cluster_0 Core Principles cluster_1 Procedural Actions A Personnel Safety B Environmental Protection C Regulatory Compliance P1 Proper PPE Usage P1->A P2 Correct Waste Segregation P2->B P3 Secure Container Management P3->A P3->B P4 Adherence to Disposal Protocol P4->C

Caption: Interrelation of safety principles and procedural actions in chemical disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.